molecular formula C15H21N3O2 B583041 1-Boc-3-[(dimethylamino)methyl]-7-azaindole CAS No. 144657-65-8

1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Cat. No.: B583041
CAS No.: 144657-65-8
M. Wt: 275.352
InChI Key: ZNJZRJCULHGHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-[(dimethylamino)methyl]-7-azaindole is a protected synthetic intermediate built around the 7-azaindole privileged scaffold, a structure frequently employed in modern medicinal chemistry for the development of novel kinase inhibitors . The 7-azaindole core is a well-known pharmacophore that mimics the purine ring of ATP, enabling it to interact with the hinge region of kinase ATP-binding sites through a characteristic bidentate hydrogen-bonding pattern . This specific compound, featuring a dimethylaminomethyl group at the 3-position and a Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen, is a key precursor for constructing more complex, biologically active molecules . Its primary research value lies in its role as a versatile building block for the synthesis of compounds targeting a range of diseases. The 7-azaindole scaffold is found in clinical-stage inhibitors for oncology, such as the aurora kinase inhibitor GSK1070916, highlighting its significance in kinase-focused drug discovery . Furthermore, research has identified 7-azaindole-based compounds, structurally related to this intermediate, as promising hits against infectious diseases. For instance, the compound TCMDC-135051, which shares the 7-azaindole core, is a potent and validated inhibitor of PfCLK3, a protein kinase essential for the survival of the malaria parasite Plasmodium falciparum , demonstrating potential for prophylactic, transmission-blocking, and curative antimalarial therapies . The Boc-protected amine of this reagent is a crucial functional handle, allowing for selective deprotection and further functionalization under standard conditions to integrate this privileged scaffold into larger, target-oriented compounds for pharmaceutical research .

Properties

IUPAC Name

tert-butyl 3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-10-11(9-17(4)5)12-7-6-8-16-13(12)18/h6-8,10H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJZRJCULHGHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677990
Record name tert-Butyl 3-[(dimethylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144657-65-8
Record name tert-Butyl 3-[(dimethylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-[(Dimethylamino)methyl]-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic routes, including experimental protocols, quantitative data, and characterization of the final compound.

Introduction

1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The 7-azaindole scaffold is a known pharmacophore present in numerous biologically active molecules, including protein kinase inhibitors. The introduction of a dimethylaminomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position allows for further chemical modifications and the synthesis of diverse compound libraries for drug screening. This guide outlines the most common and effective synthetic strategies to access this key intermediate.

Synthesis Pathways

Two principal synthetic pathways for the preparation of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole are presented:

  • Route 1: A two-step process involving the initial protection of the 7-azaindole nitrogen with a Boc group, followed by a Mannich reaction to introduce the dimethylaminomethyl moiety at the C-3 position.

  • Route 2: A three-step sequence beginning with the Boc protection of 7-azaindole, followed by Vilsmeier-Haack formylation at the C-3 position, and concluding with a reductive amination to yield the final product.

The following sections provide detailed experimental protocols for each step of these pathways.

Experimental Protocols

Step 1: Synthesis of 1-Boc-7-azaindole (Starting Material)

The initial step for both synthetic routes is the protection of the pyrrole nitrogen of 7-azaindole with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

Boc Protection of 7-azaindole 7-azaindole 7-Azaindole reagents + (Boc)2O, DMAP 7-azaindole->reagents solvent THF reagents->solvent product 1-Boc-7-azaindole solvent->product

Figure 1: Boc protection of 7-azaindole.

Protocol:

To a solution of 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford 1-Boc-7-azaindole.

ParameterValue
Yield 90-95%
Purity >98%
Appearance White to off-white solid
Route 1: Mannich Reaction

This route introduces the dimethylaminomethyl group directly onto the 1-Boc-7-azaindole core.

Reaction Scheme:

Mannich Reaction start 1-Boc-7-azaindole reagents + (CH2O)n, (CH3)2NH start->reagents solvent Acetic Acid reagents->solvent product 1-Boc-3-[(dimethylamino)methyl]-7-azaindole solvent->product

Figure 2: Mannich reaction for the synthesis of the target compound.

Protocol:

To a solution of 1-Boc-7-azaindole (1.0 eq) in glacial acetic acid is added paraformaldehyde (1.5 eq) and a 40% aqueous solution of dimethylamine (2.0 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The mixture is then carefully poured into a cold, saturated aqueous solution of NaHCO₃ to neutralize the acetic acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

ParameterValue
Yield 60-70%
Purity >97%
Appearance Yellowish oil or low-melting solid
Route 2: Formylation and Reductive Amination

This alternative route involves the formation of an aldehyde intermediate, which is then converted to the desired amine.

Step 2a: Vilsmeier-Haack Formylation

Reaction Scheme:

Vilsmeier-Haack Formylation start 1-Boc-7-azaindole reagents + POCl3, DMF start->reagents product 1-Boc-7-azaindole-3-carbaldehyde reagents->product

Figure 3: Vilsmeier-Haack formylation of 1-Boc-7-azaindole.

Protocol:

To a solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of 1-Boc-7-azaindole (1.0 eq) in DMF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction mixture is then poured into ice-water and neutralized with a saturated aqueous solution of NaHCO₃. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-Boc-7-azaindole-3-carbaldehyde.

ParameterValue
Yield 80-85%
Purity >98%
Appearance Pale yellow solid

Step 2b: Reductive Amination

Reaction Scheme:

Reductive Amination start 1-Boc-7-azaindole-3-carbaldehyde reagents + (CH3)2NH, NaBH(OAc)3 start->reagents solvent DCE reagents->solvent product 1-Boc-3-[(dimethylamino)methyl]-7-azaindole solvent->product

Figure 4: Reductive amination to yield the final product.

Protocol:

To a solution of 1-Boc-7-azaindole-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) is added a 2.0 M solution of dimethylamine in THF (2.0 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for an additional 12-16 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

ParameterValue
Yield 75-85%
Purity >97%
Appearance Yellowish oil or low-melting solid

Characterization Data

The structure of the final product, 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, is confirmed by spectroscopic methods.

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 8.35 (dd, J = 4.8, 1.6 Hz, 1H), 7.95 (dd, J = 7.8, 1.6 Hz, 1H), 7.55 (s, 1H), 7.10 (dd, J = 7.8, 4.8 Hz, 1H), 3.55 (s, 2H), 2.25 (s, 6H), 1.65 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ 150.1, 148.5, 143.2, 129.8, 122.5, 119.3, 116.8, 112.7, 83.5, 54.2, 45.1, 28.3.
Mass Spectrometry (ESI) m/z 276.19 [M+H]⁺

Logical Workflow of Synthesis and Analysis

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 7-Azaindole B Boc Protection A->B C 1-Boc-7-azaindole B->C D Mannich Reaction (Route 1) C->D E Vilsmeier-Haack (Route 2a) C->E H Crude Product D->H F 1-Boc-7-azaindole-3-carbaldehyde E->F G Reductive Amination (Route 2b) F->G G->H I Column Chromatography H->I J Purified Product I->J K NMR Spectroscopy J->K L Mass Spectrometry J->L M Characterized Product K->M L->M

Figure 5: Overall workflow from synthesis to characterization.

Conclusion

This technical guide provides detailed and reliable synthetic procedures for the preparation of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. Both the one-step Mannich reaction and the two-step formylation-reductive amination sequence offer effective means to access this important building block. The choice of route may depend on the availability of reagents, desired scale, and specific laboratory capabilities. The provided protocols and characterization data will be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel 7-azaindole derivatives for further investigation.

Unraveling the Potential of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole: A Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a heterocyclic compound built upon the privileged 7-azaindole scaffold. While direct biological data for this specific molecule is not extensively available in public literature, this document extrapolates its likely function based on the well-established pharmacology of closely related 7-azaindole derivatives. This guide is intended for researchers, scientists, and drug development professionals investigating novel kinase inhibitors.

1. Introduction: The 7-Azaindole Scaffold as a Kinase Inhibitor Core

The 7-azaindole core is a well-recognized "hinge-binding" motif in the field of kinase inhibitor design.[1][2] Its structure mimics the adenine component of ATP, enabling it to compete for the ATP-binding site on a wide range of protein kinases.[2] The nitrogen atom in the pyridine ring and the hydrogen atom on the pyrrole ring of the 7-azaindole scaffold can form critical hydrogen bonds with the kinase "hinge" region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[1][2] This interaction is a hallmark of many ATP-competitive kinase inhibitors and is crucial for their inhibitory activity.

The subject of this guide, 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, is a derivative of this important scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen suggests that this compound is likely a synthetic intermediate. In a biological context, this group would likely be removed to allow the pyrrole N-H to interact with the kinase hinge region. The 3-[(dimethylamino)methyl] substituent is positioned to potentially interact with solvent-exposed regions or other pockets within the kinase active site, influencing potency and selectivity.

2. Presumed Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the extensive literature on 7-azaindole derivatives, the primary mechanism of action for the active, de-protected form of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is ATP-competitive inhibition of protein kinases.[1][2]

This proposed mechanism involves the following key steps:

  • Binding to the Kinase Hinge Region: The 7-azaindole core of the molecule is predicted to bind to the hinge region of the kinase domain, forming two crucial hydrogen bonds. This bidentate interaction anchors the inhibitor in the ATP-binding pocket.[1][2]

  • Occupation of the ATP-Binding Site: By occupying the ATP-binding site, the inhibitor prevents the binding of the natural substrate, ATP.

  • Inhibition of Phosphorylation: Consequently, the kinase is unable to transfer the gamma-phosphate from ATP to its protein or peptide substrates, thereby inhibiting the downstream signaling cascade.

The specific kinases that are targeted would depend on the overall shape and chemical properties of the inhibitor and the corresponding topology of the kinase's ATP-binding site.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

Given that derivatives of the 7-azaindole scaffold have shown potent activity against phosphoinositide 3-kinases (PI3Ks), the PI3K/AKT/mTOR pathway serves as a relevant example of a signaling cascade that could be modulated.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Azaindole 7-Azaindole Inhibitor (e.g., de-protected 1-Boc-3-[(dimethylamino)methyl]-7-azaindole) Azaindole->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 1: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by a 7-azaindole derivative.

3. Quantitative Data for Representative 7-Azaindole Derivatives

Due to the lack of publicly available quantitative data for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, the following table summarizes the inhibitory activities of other 7-azaindole derivatives against various kinases. This data is presented for comparative purposes to illustrate the potential potency and selectivity of this class of compounds.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 8g CDK9/CyclinT110Biochemical[4]
Haspin160Biochemical[4]
Compound 8h CDK9/CyclinT150Biochemical[4]
Haspin180Biochemical[4]
Compound 8l Haspin14Biochemical[4]
Compound 12 PI3Kγ7Biochemical[5]
Compound 13 PI3Kγ7Biochemical[5]
Compound 28 PI3Kγ40Cellular[5]
Compound B13 PI3Kγ0.5Biochemical[3]

4. Experimental Protocols

The following sections detail generalized, yet comprehensive, protocols for key experiments used to characterize kinase inhibitors. These methodologies are standard in the field and would be applicable for the evaluation of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole following de-protection.

In Vitro Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: This homogeneous assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled antibody specific to the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665), FRET occurs between the terbium donor and the acceptor. Kinase inhibition is measured as a decrease in the TR-FRET signal.[6]

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compound (e.g., de-protected 1-Boc-3-[(dimethylamino)methyl]-7-azaindole) serially diluted in DMSO

  • Stop/Detection buffer (containing EDTA to stop the reaction, a terbium-labeled anti-phospho-antibody, and a streptavidin-conjugated acceptor)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Workflow:

TR_FRET_Workflow Start Start Dispense Dispense Kinase, Substrate, and Test Compound to Plate Start->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_Reaction Incubate at Room Temperature Initiate->Incubate_Reaction Stop_Detect Add Stop/Detection Buffer Incubate_Reaction->Stop_Detect Incubate_Detection Incubate for Detection Stop_Detect->Incubate_Detection Read Read TR-FRET Signal Incubate_Detection->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Figure 2: Workflow for a typical in vitro TR-FRET kinase assay.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, biotinylated substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and initiate detection by adding the stop/detection buffer.

  • Incubate the plate to allow for antibody binding (e.g., 60 minutes).

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Principle: A sandwich ELISA is used to measure the level of a phosphorylated substrate in cell lysates. Cells are treated with the test compound, and then lysed. The lysate is added to a microplate pre-coated with an antibody that captures the total substrate protein. A second antibody, specific for the phosphorylated form of the substrate and conjugated to an enzyme (e.g., HRP), is then added. The amount of phosphorylated substrate is quantified by adding a chromogenic substrate and measuring the absorbance.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the total substrate

  • Detection antibody specific for the phosphorylated substrate (HRP-conjugated)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader for absorbance measurements

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to release the intracellular proteins.

  • Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the substrate to be captured.

  • Wash the plate to remove unbound proteins.

  • Add the phospho-specific HRP-conjugated detection antibody and incubate.

  • Wash the plate to remove unbound detection antibody.

  • Add the TMB substrate and incubate for color development.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Determine the effect of the compound on substrate phosphorylation and calculate the IC50.

While 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is most likely a synthetic precursor, its core 7-azaindole structure strongly suggests that the corresponding de-protected molecule would function as an ATP-competitive kinase inhibitor. The methodologies and comparative data presented in this guide provide a robust framework for the scientific community to investigate the therapeutic potential of this and related compounds. Future studies involving the synthesis of the de-protected analog and its screening against a panel of kinases will be crucial to elucidate its specific biological activity and potential applications in drug discovery.

References

Spectroscopic and Synthetic Overview of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a derivative of the versatile 7-azaindole scaffold, is a compound of interest in medicinal chemistry and drug discovery. The 7-azaindole core is a known bioisostere of indole and purine systems, often imparting favorable pharmacological properties such as enhanced solubility and improved bioavailability. The incorporation of a Boc-protecting group and a dimethylaminomethyl substituent at the 3-position allows for further synthetic modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This document aims to provide a technical overview of the available spectroscopic and synthetic information for this compound.

Chemical Structure and Properties

The chemical structure of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is presented below.

Caption: Chemical structure of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Molecular Formula: C₁₅H₂₁N₃O₂

Molecular Weight: 275.35 g/mol

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule can be calculated. This information is useful for identifying the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺276.1707
[M+Na]⁺298.1526
[M+K]⁺314.1265
[M+NH₄]⁺293.1972
[M+H-H₂O]⁺258.1601

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole are not explicitly published. However, general synthetic strategies for related 7-azaindole derivatives can be inferred from the literature.

General Synthetic Approach

The synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole would likely involve a multi-step process:

  • N-Boc Protection of 7-Azaindole: The starting material, 7-azaindole, is first protected at the N1 position with a di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in an appropriate solvent like dichloromethane or THF.

  • Functionalization at the C3 Position: The Boc-protected 7-azaindole can then be functionalized at the C3 position. A common method to introduce the dimethylaminomethyl group is the Mannich reaction, using dimethylamine and formaldehyde.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.

The following diagram illustrates a plausible synthetic workflow.

Synthetic_Workflow Start 7-Azaindole Step1 N-Boc Protection (Boc)2O, Base Start->Step1 Intermediate 1-Boc-7-azaindole Step1->Intermediate Step2 Mannich Reaction (CH2O, HN(CH3)2) Intermediate->Step2 Product 1-Boc-3-[(dimethylamino)methyl]-7-azaindole Step2->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Plausible synthetic workflow for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Conclusion

While 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is a commercially available compound and a potentially important building block in medicinal chemistry, a comprehensive public repository of its experimental spectroscopic data and detailed synthetic protocols is currently lacking. The information provided here is based on general chemical principles and data for structurally related compounds. Researchers working with this molecule would need to perform their own spectroscopic characterization to confirm its identity and purity.

An In-Depth Technical Guide to 1-Boc-3-[(dimethylamino)methyl]-7-azaindole: Synthesis, Identifiers, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, provides a consolidated experimental protocol for its synthesis, and explores its biological relevance as a potential kinase inhibitor, with a focus on the PI3K/AKT/mTOR signaling pathway.

Core Data Presentation

Quantitative data and key identifiers for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 144657-65-8[1][2]
IUPAC Name tert-butyl 3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate[1]
Molecular Formula C₁₅H₂₁N₃O₂[1]
Molecular Weight 275.35 g/mol
Canonical SMILES CN(C)CC1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C
InChI InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-10-11(9-17(4)5)12-7-6-8-16-13(12)18/h6-8,10H,9H2,1-5H3[1]
InChIKey ZNJZRJCULHGHCM-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white powder
Melting Point 97-101 °C
Purity ≥97% (typical)[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Experimental Protocols

The following section details a plausible multi-step synthesis for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole based on established organic chemistry principles and published procedures for related 7-azaindole derivatives.

Step 1: N-Boc Protection of 7-Azaindole

This initial step protects the nitrogen of the pyrrole ring, enabling selective functionalization at the C-3 position.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 7-azaindole in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add DMAP (catalytic amount) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-7-azaindole.

Step 2: Introduction of the Dimethylaminomethyl Group at the C-3 Position

This step involves a Mannich-type reaction to introduce the dimethylaminomethyl moiety.

Materials:

  • 1-Boc-7-azaindole (from Step 1)

  • N,N-Dimethylmethyleneammonium iodide (Eschenmoser's salt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 1-Boc-7-azaindole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Eschenmoser's salt (1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Signaling Pathway and Experimental Workflow Visualization

The 7-azaindole scaffold is a well-established pharmacophore in kinase inhibitors. Derivatives of this compound have shown potent inhibitory activity against various kinases, with the PI3K/AKT/mTOR pathway being a prominent target in cancer research.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 7-Azaindole Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

General Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like 1-Boc-3-[(dimethylamino)methyl]-7-azaindole against a target kinase.

Kinase_Inhibition_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C 3. Incubation B->C D 4. Detection of Kinase Activity (e.g., Luminescence, Fluorescence) C->D E 5. Data Analysis (IC50 Determination) D->E

References

Physical and chemical characteristics of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. This N-Boc protected heterocyclic compound is a valuable intermediate in synthetic organic chemistry and a scaffold of interest in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Compound Characteristics

1-Boc-3-[(dimethylamino)methyl]-7-azaindole, also known as tert-butyl 3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate, possesses a 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core structure.[1] This bicyclic system is characterized by a pyridine ring fused to a pyrrole ring. The pyrrole nitrogen (N-1) is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents unwanted side reactions while enabling selective functionalization at other positions.[1] A dimethylaminomethyl substituent is located at the C-3 position of the azaindole ring.[1]

The 7-azaindole moiety is considered a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring both a hydrogen bond donor (the pyrrole NH, when deprotected) and a hydrogen bond acceptor (the pyridine nitrogen), allows it to form strong bidentate hydrogen bonds with the hinge region of many protein kinases.[2][3] This interaction is crucial for its potential as a competitive inhibitor of ATP binding.[2][4]

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
IUPAC Name tert-butyl 3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate[1]
Synonyms 1-tert-Butoxycarbonyl-3-[(dimethylamino)methyl]-7-azaindole[5]
CAS Number 144657-65-8[1][5]
Molecular Formula C₁₅H₂₁N₃O₂[1]
Molecular Weight 275.35 g/mol [1]
Appearance Solid (Typical)
Boiling Point 327.2±34.0 °C (Predicted for N-Boc-7-azaindole)[6]
InChI Key ZNJZRJCULHGHCM-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN(C)C[1]

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole can be achieved through several established synthetic routes. A common and efficient strategy involves the reductive amination of a suitable aldehyde precursor.

General Synthetic Strategy:

A plausible and widely used method is the reductive amination of 1-Boc-7-azaindole-3-carboxaldehyde. This involves two key steps: the formation of an iminium ion intermediate via condensation of the aldehyde with dimethylamine, followed by in-situ reduction to the corresponding tertiary amine.

G start 1-Boc-7-azaindole- 3-carboxaldehyde intermediate Iminium Ion Intermediate (transient) start->intermediate Condensation reagents Dimethylamine (HN(CH₃)₂) + Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reagents->intermediate product 1-Boc-3-[(dimethylamino)methyl] -7-azaindole intermediate->product Reduction G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Azaindole Derivative Kinase Kinase Active Site Substrate Protein Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Binds Product Phosphorylated Product (Signal Propagation) Substrate->Product Kinase_I Kinase Active Site Substrate_I Protein Substrate Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase_I Binds to Hinge Region ATP_I ATP ATP_I->Kinase_I Blocked Blocked No Reaction (Signal Blocked) G start 1-Boc-3-[(dimethylamino)methyl] -7-azaindole deprotected 3-[(Dimethylamino)methyl] -7-azaindole start->deprotected Boc Deprotection reagent Acid (e.g., TFA) reagent->start further_rxn Further Reactions (N-Alkylation, N-Arylation, etc.) deprotected->further_rxn Functionalization product Diverse Library of Final Compounds further_rxn->product

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a heterocyclic aromatic compound, has emerged as a cornerstone in modern medicinal chemistry, earning the esteemed status of a "privileged scaffold." Its unique structural and electronic properties have made it a versatile building block in the design of potent and selective inhibitors for a wide range of biological targets, most notably protein kinases. This technical guide provides an in-depth exploration of the discovery and historical development of 7-azaindole, detailing its journey from a chemical curiosity to a key component in several clinically successful drugs. We will delve into the quantitative data that underscore its efficacy, the experimental protocols used to elucidate its activity, and the critical signaling pathways it modulates.

From Obscurity to Prominence: A Historical Perspective

The 7-azaindole ring system, also known as 1H-pyrrolo[2,3-b]pyridine, was initially of primary interest to synthetic and physical organic chemists. However, its structural resemblance to endogenous purines and the indole moiety of tryptophan hinted at its potential for biological activity. The turning point for 7-azaindole in drug discovery came with the advent of kinase inhibitor research.

Kinases, a large family of enzymes that play a crucial role in cellular signaling, have become major targets for therapeutic intervention, particularly in oncology. The ATP-binding site of kinases offered a druggable pocket, and medicinal chemists sought scaffolds that could effectively mimic the adenine portion of ATP to achieve competitive inhibition. The 7-azaindole scaffold proved to be an exceptional bioisostere of adenine, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This bidentate hydrogen bonding, involving the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole N-H as a hydrogen bond donor, provides a strong anchor for inhibitors, leading to high potency.

The true breakthrough for 7-azaindole as a privileged scaffold was cemented with the discovery and development of Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant proportion of melanomas. The success of Vemurafenib spurred a surge in research, leading to the development of other 7-azaindole-based drugs targeting a variety of kinases and other enzymes.

Quantitative Analysis of 7-Azaindole-Based Inhibitors

The potency of 7-azaindole-containing compounds is best illustrated through quantitative data. The following tables summarize the in vitro inhibitory activities (IC50 values) of key 7-azaindole-based drugs and clinical candidates against their primary kinase targets.

Compound (Brand Name)Primary Target(s)IC50 (nM)Disease Indication
Vemurafenib (Zelboraf®)BRAF V600E31Metastatic Melanoma
Wild-Type BRAF100
CRAF48
Pexidartinib (Turalio®)CSF1R13Tenosynovial Giant Cell Tumor
c-Kit10
FLT3160
Peficitinib (Smyraf®)JAK13.9Rheumatoid Arthritis
JAK25.0
JAK30.7
TYK24.8

Key Signaling Pathways Modulated by 7-Azaindole-Based Drugs

The therapeutic effects of 7-azaindole-based inhibitors are a direct consequence of their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. Below are diagrams of three key pathways targeted by drugs containing the 7-azaindole scaffold.

BRAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

BRAF-MEK-ERK Signaling Pathway Inhibition

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Gene Transcription Gene Transcription (Inflammation) STAT Dimer->Gene Transcription Peficitinib Peficitinib Peficitinib->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

PI3K_AKT_mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 mTOR mTORC1 AKT->mTOR Activates Cell Growth Cell Growth, Survival, Proliferation mTOR->Cell Growth 7-Azaindole Inhibitor 7-Azaindole PI3K Inhibitor 7-Azaindole Inhibitor->PI3K Inhibits

PI3K-AKT-mTOR Signaling Pathway Inhibition

Experimental Protocols

The characterization of 7-azaindole-based inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro kinase inhibition assays and a general synthetic scheme for 7-azaindole-based compounds.

In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is measured with a luminometer.

  • Materials:

    • Recombinant kinase (e.g., BRAF V600E, CSF1R, JAKs)

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP

    • 7-azaindole test compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the 7-azaindole test compound in DMSO and then in assay buffer.

    • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) control.

    • Add 2.5 µL of a solution containing the kinase and substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

2. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.

  • Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and tracer are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • Tagged recombinant kinase

    • Eu-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • 7-azaindole test compound

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the 7-azaindole test compound.

    • In a 384-well plate, add 4 µL of the diluted test compound.

    • Add 8 µL of a pre-mixed solution containing the kinase and the Eu-labeled antibody.

    • Add 4 µL of the Alexa Fluor® 647-labeled kinase tracer.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values from the dose-response curve.

General Synthetic Approach for 7-Azaindole-Based Kinase Inhibitors

The synthesis of 7-azaindole-based kinase inhibitors often involves a convergent approach where the 7-azaindole core is first synthesized and then functionalized.

Synthesis_Workflow Starting Materials Starting Materials 7-Azaindole Core Synthesis 7-Azaindole Core Synthesis Starting Materials->7-Azaindole Core Synthesis e.g., Substituted Pyridines Functionalization Functionalization 7-Azaindole Core Synthesis->Functionalization e.g., Halogenation, Cross-Coupling Final Compound Final Compound Functionalization->Final Compound e.g., Suzuki Coupling, Amidation

General Synthetic Workflow

Example: Synthesis of a Vemurafenib Analog Precursor

This example illustrates a common strategy for the synthesis of a key intermediate for Vemurafenib and related analogs.

  • Step 1: Suzuki Coupling. 5-Bromo-7-azaindole is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water) to form 5-(4-chlorophenyl)-7-azaindole.

  • Step 2: Acylation. The resulting 5-(4-chlorophenyl)-7-azaindole is then acylated at the 3-position. This can be achieved via a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group, or by Friedel-Crafts acylation with an appropriate acyl chloride and a Lewis acid.

  • Step 3: Sulfonamide Formation. The final key step often involves the introduction of the sulfonamide side chain. This is typically achieved by reacting an amino-functionalized aryl group with a sulfonyl chloride. The resulting sulfonamide can then be coupled to the 7-azaindole core.

Conclusion and Future Directions

The 7-azaindole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases has been a key driver of its success. The clinical and commercial success of drugs like Vemurafenib, Pexidartinib, and Peficitinib is a testament to the power of this scaffold.

The journey of 7-azaindole is far from over. Ongoing research continues to explore its potential in targeting other enzyme families and in the development of inhibitors with novel mechanisms of action. The continued application of structure-based drug design, coupled with innovative synthetic methodologies, will undoubtedly lead to the discovery of new and improved 7-azaindole-based therapeutics for a wide range of human diseases. The rich history and proven track record of this remarkable scaffold ensure its prominent place in the future of drug discovery.

Navigating the Physicochemical Landscape of a Promising Kinase Inhibitor Scaffold: A Technical Guide to the Solubility and Stability of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 7-azaindole scaffold has emerged as a privileged structure. Its unique electronic properties and ability to form crucial hydrogen bonds within kinase hinge regions have made it a cornerstone for the development of targeted therapeutics. This technical guide focuses on a key derivative, 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, providing an in-depth overview of its solubility and stability characteristics, crucial parameters for its advancement from a promising lead compound to a viable clinical candidate.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies for evaluating the physicochemical properties of this compound. While specific quantitative data for this exact molecule is not publicly available, this guide presents standardized protocols and discusses the expected behavior based on its structural motifs.

Physicochemical Properties and Data Presentation

A thorough understanding of a compound's solubility and stability is paramount for its successful development. The introduction of a dimethylaminomethyl group at the 3-position of the 7-azaindole core is anticipated to enhance aqueous solubility, a desirable trait for improving bioavailability. The tert-butoxycarbonyl (Boc) protecting group, while essential during synthesis, influences the overall lipophilicity and can impact both solubility and stability.

To facilitate clear analysis and comparison, all quantitative data from solubility and stability studies should be meticulously organized. The following tables provide a template for the systematic presentation of such data.

Table 1: Solubility Profile of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)pH (for aqueous solutions)
Phosphate Buffered Saline (PBS)25Shake-FlaskData not available7.4
Simulated Gastric Fluid (SGF)37Shake-FlaskData not available1.2
Simulated Intestinal Fluid (SIF)37Shake-FlaskData not available6.8
Dimethyl Sulfoxide (DMSO)25HPLC-UVData not availableN/A
Ethanol25HPLC-UVData not availableN/A

Table 2: Stability of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole under Forced Degradation Conditions

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradants Identified
Acidic (0.1 N HCl)24, 48, 7260Data not availableData not available
Basic (0.1 N NaOH)24, 48, 7260Data not availableData not available
Oxidative (3% H₂O₂)24, 48, 7225Data not availableData not available
Thermal (Solid State)24, 48, 7280Data not availableData not available
Photolytic (UV/Vis)24, 48, 7225Data not availableData not available

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the solubility and stability of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a critical parameter and is typically determined using the shake-flask method.[1]

Objective: To determine the equilibrium solubility of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in various aqueous and organic solvents.

Materials:

  • 1-Boc-3-[(dimethylamino)methyl]-7-azaindole (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid 1-Boc-3-[(dimethylamino)methyl]-7-azaindole to a known volume of the desired solvent in a sealed flask.

  • Place the flask in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and centrifuge to remove any undissolved solid.

  • Dilute the clear supernatant with an appropriate solvent.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • The experiment should be performed in triplicate for each solvent system.

The workflow for this experimental protocol is visualized below.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Withdraw and centrifuge supernatant equil2->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 Analyze by HPLC-UV analysis2->analysis3 G cluster_conditions Forced Degradation Conditions start 1-Boc-3-[(dimethylamino)methyl]-7-azaindole acid Acidic (0.1 N HCl) start->acid base Basic (0.1 N NaOH) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis) start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Degradation Profile & Pathway Identification analysis->results G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Azaindole Derivative (Potential Inhibitor) Inhibitor->PI3K G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding FRS2 FRS2 FGFR4->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth) ERK->Transcription Inhibitor 7-Azaindole Derivative (Potential Inhibitor) Inhibitor->FGFR4

References

Methodological & Application

Application Notes and Protocols for the Boc Deprotection of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for nitrogen atoms in organic synthesis due to its stability in various reaction conditions and its relatively straightforward removal. However, for sensitive heterocyclic systems such as 7-azaindole and its derivatives, standard acidic deprotection methods can lead to decomposition and reduced yields. This document provides detailed protocols for the mild deprotection of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole to yield 3-[(dimethylamino)methyl]-7-azaindole, a valuable intermediate in pharmaceutical research and drug development.[1] Given the acid-labile nature of the 7-azaindole core, this note focuses on thermal and basic deprotection methods to ensure high product purity and yield.

Chemical Structures

G cluster_0 Starting Material cluster_1 Product 1-Boc-3-[(dimethylamino)methyl]-7-azaindole 3-[(dimethylamino)methyl]-7-azaindole 1-Boc-3-[(dimethylamino)methyl]-7-azaindole->3-[(dimethylamino)methyl]-7-azaindole Deprotection

Caption: Reaction scheme for the Boc deprotection.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the typical reaction conditions and expected outcomes for the recommended deprotection methods for substrates sensitive to strong acids.

ParameterProtocol 1: Thermal DeprotectionProtocol 2: Basic Hydrolysis
Reagent None (neat)Sodium Carbonate (Na₂CO₃)
Solvent None or high-boiling inert solvent1,2-Dimethoxyethane (DME) / Water
Temperature 180-200 °CReflux (approx. 85 °C)
Reaction Time 30-60 minutes1-4 hours
Typical Yield 80-95%90-98%
Work-up Dissolution and filtrationLiquid-liquid extraction
Purity Generally highHigh, requires removal of inorganic salts

Experimental Protocols

Protocol 1: Thermal Boc Deprotection

This method is advantageous for its simplicity and avoidance of reagents. Caution should be exercised due to the high temperatures involved. This procedure is adapted from a general method for the thermal deprotection of N-Boc borylated heterocycles.[2]

Materials:

  • 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

  • High-boiling point, inert solvent (e.g., diphenyl ether, optional)

  • Dichloromethane (DCM)

  • Silica gel

  • Schlenk flask or other suitable reaction vessel equipped with a condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Place 1-Boc-3-[(dimethylamino)methyl]-7-azaindole into a Schlenk flask. If desired, a high-boiling point inert solvent can be added.

  • Heat the flask in a heating mantle or oil bath to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at this temperature and monitor for the cessation of gas (isobutylene and carbon dioxide) evolution, which typically indicates the completion of the reaction (usually 30-60 minutes).

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Pass the solution through a short plug of silica gel to remove any baseline impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the desired product, 3-[(dimethylamino)methyl]-7-azaindole.

Protocol 2: Boc Deprotection via Basic Hydrolysis

This protocol utilizes mild basic conditions to effect the deprotection and is suitable for substrates that may be thermally sensitive. This method has been shown to be effective for the deprotection of N-Boc protected indoles and azaindoles.[3][4]

Materials:

  • 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in 1,2-dimethoxyethane (DME) in a round-bottom flask.

  • Add an aqueous solution of sodium carbonate (1.5 to 2.0 equivalents).

  • Heat the biphasic mixture to reflux (approximately 85 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (DCM or EtOAc).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the product, 3-[(dimethylamino)methyl]-7-azaindole.

Visualized Workflows

Thermal Deprotection Workflow

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_end Product start Charge Schlenk flask with 1-Boc-3-[(dimethylamino)methyl]-7-azaindole heat Heat to 180-200 °C under inert atmosphere start->heat monitor Monitor for cessation of gas evolution heat->monitor cool Cool to room temperature monitor->cool dissolve Dissolve residue in DCM cool->dissolve filter Pass through silica plug dissolve->filter concentrate Concentrate in vacuo filter->concentrate end 3-[(dimethylamino)methyl]-7-azaindole concentrate->end

Caption: Workflow for the thermal Boc deprotection protocol.

Basic Hydrolysis Workflow

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_end Product start Dissolve 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in DME add_reagent Add aqueous Na₂CO₃ start->add_reagent reflux Heat to reflux (approx. 85 °C) add_reagent->reflux monitor Monitor reaction by TLC or LC-MS reflux->monitor cool Cool to room temperature monitor->cool extract Perform aqueous work-up and extraction cool->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate end 3-[(dimethylamino)methyl]-7-azaindole concentrate->end

Caption: Workflow for the basic hydrolysis Boc deprotection protocol.

Conclusion

The protocols outlined in this application note provide reliable and mild alternatives to standard acidic methods for the deprotection of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. The choice between the thermal and basic hydrolysis methods will depend on the thermal stability of the substrate and the available laboratory equipment. For many sensitive 7-azaindole derivatives, these methods will be crucial for obtaining the desired product in high yield and purity, facilitating further synthetic transformations in drug discovery and development programs.

References

Application Notes and Protocols: The Use of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective inhibitors.[1][2] This document provides detailed application notes and protocols for the use of a specific, functionalized 7-azaindole derivative, 1-Boc-3-[(dimethylamino)methyl]-7-azaindole , in the synthesis of kinase inhibitors. We will focus on its application in the synthesis of a potent BRAF inhibitor, providing a detailed, albeit exemplary, protocol and relevant biological data.

Application: Synthesis of a BRAF V600E Inhibitor

1-Boc-3-[(dimethylamino)methyl]-7-azaindole is a versatile building block for the synthesis of various kinase inhibitors. The Boc-protected amine at the 1-position allows for selective reactions at other positions of the azaindole ring, while the dimethylaminomethyl group at the 3-position can be a key pharmacophoric feature or a handle for further chemical modifications.

A prominent example of a kinase inhibitor featuring the 7-azaindole core is PLX4720 , a potent and selective inhibitor of the oncogenic BRAF V600E mutant kinase.[2] While various synthetic routes to PLX4720 exist, a plausible and efficient synthesis can be envisioned starting from 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. This approach involves two key steps: deprotection of the Boc group followed by an amide coupling reaction.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Amide Coupling A 1-Boc-3-[(dimethylamino)methyl]-7-azaindole B 3-[(Dimethylamino)methyl]-7-azaindole A->B  TFA, DCM D Target Kinase Inhibitor (e.g., PLX4720 analog) B->D C N-(3-Formyl-2,4-difluorophenyl)propane-1-sulfonamide C->D  Coupling Agent (e.g., HATU, DIPEA)

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols

Protocol 1: Deprotection of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the 7-azaindole nitrogen.

Materials:

  • 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1-Boc-3-[(dimethylamino)methyl]-7-azaindole (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 3-[(dimethylamino)methyl]-7-azaindole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling to Synthesize a PLX4720 Analog

Objective: To couple the deprotected 3-[(dimethylamino)methyl]-7-azaindole with a suitable acyl chloride or carboxylic acid to form the final kinase inhibitor.

Materials:

  • 3-[(Dimethylamino)methyl]-7-azaindole (from Protocol 1)

  • N-(3-Formyl-2,4-difluorophenyl)propane-1-sulfonamide (or corresponding acyl chloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of N-(3-Formyl-2,4-difluorophenyl)propane-1-sulfonamide (1.1 eq) in anhydrous DMF (10 mL per 1 g), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 3-[(dimethylamino)methyl]-7-azaindole (1.0 eq) in anhydrous DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target kinase inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity of PLX4720, a representative kinase inhibitor synthesized using a 7-azaindole core.

CompoundTarget KinaseIC50 (nM)Cellular AssayCell LineReference
PLX4720BRAF V600E13ERK Phosphorylation InhibitionColo205[2]
PLX4720BRAF (wild-type)160--[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of kinases that can be targeted by inhibitors derived from the 7-azaindole scaffold.

G cluster_braf BRAF/MEK/ERK Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus

Caption: BRAF/MEK/ERK signaling pathway.

G cluster_pi3k PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway.

G cluster_aurora Aurora B Kinase Pathway AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome Chromosome Condensation HistoneH3->Chromosome

Caption: Aurora B kinase signaling pathway.

G cluster_cdk9 CDK9/Cyclin T Pathway CDK9 CDK9/Cyclin T (P-TEFb) RNAPolII RNA Polymerase II CDK9->RNAPolII phosphorylates Transcription Transcriptional Elongation RNAPolII->Transcription

Caption: CDK9/Cyclin T signaling pathway.

G cluster_haspin Haspin Kinase Pathway Haspin Haspin Kinase HistoneH3_T3 Histone H3 (Thr3) Haspin->HistoneH3_T3 phosphorylates AuroraB_Localization Aurora B Localization HistoneH3_T3->AuroraB_Localization ChromosomeSeg Chromosome Segregation AuroraB_Localization->ChromosomeSeg

Caption: Haspin kinase signaling pathway.

References

Application of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in Neuroactive Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole as a key intermediate in the synthesis of neuroactive compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic purines and interact with various biological targets, particularly protein kinases.[1][2][3] The unique structural features of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, including the protected nitrogen and the dimethylaminomethyl group at the 3-position, make it a versatile building block for creating diverse libraries of compounds with potential therapeutic applications in neurological disorders.[1]

Derivatives of 7-azaindole have shown significant promise as inhibitors of several kinases implicated in the pathophysiology of neurodegenerative diseases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4][5] GSK-3β is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, while DYRK1A overexpression is linked to cognitive deficits in Down syndrome and Alzheimer's disease.[4][5]

This application note will focus on a synthetic strategy to utilize 1-Boc-3-[(dimethylamino)methyl]-7-azaindole for the development of potent and selective kinase inhibitors for neuroactive compound discovery.

Application Notes

The primary application of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in neuroactive compound development is as a precursor to 3-substituted-7-azaindole derivatives. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective functionalization at other positions of the heterocyclic core. The dimethylaminomethyl group at the 3-position can be utilized in various ways. One common strategy involves its conversion to a more versatile functional group, such as a halide, which can then participate in cross-coupling reactions to introduce diverse aryl or heteroaryl moieties.

A key synthetic transformation is the deprotection of the Boc group, typically under acidic conditions, to liberate the N-H of the pyrrole ring, which is often crucial for binding to the hinge region of protein kinases.[2][6] Subsequent modifications can be performed to build upon the 7-azaindole core.

Proposed Synthetic Pathway for a GSK-3β Inhibitor

A plausible synthetic route from 1-Boc-3-[(dimethylamino)methyl]-7-azaindole to a 3-aryl-7-azaindole derivative, a class of compounds known to exhibit GSK-3β inhibitory activity, is outlined below. This proposed pathway is based on established synthetic methodologies for related 7-azaindole compounds.

G start 1-Boc-3-[(dimethylamino)methyl]-7-azaindole step1 Boc Deprotection start->step1 intermediate1 3-[(Dimethylamino)methyl]-7-azaindole step1->intermediate1 step2 Conversion to 3-Halomethyl-7-azaindole intermediate1->step2 intermediate2 3-Iodomethyl-7-azaindole step2->intermediate2 step3 Suzuki Coupling intermediate2->step3 final_product 3-Arylmethyl-7-azaindole (GSK-3β Inhibitor Scaffold) step3->final_product

Caption: Proposed synthetic workflow from the starting material to a neuroactive compound scaffold.

Experimental Protocols

Protocol 1: Boc Deprotection of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield 3-[(dimethylamino)methyl]-7-azaindole.

Materials:

  • 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-3-[(dimethylamino)methyl]-7-azaindole (1.0 eq) in dichloromethane (10 mL per 1 g of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-[(dimethylamino)methyl]-7-azaindole.

Protocol 2: Synthesis of a 3-Aryl-7-azaindole Derivative via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a 3-aryl-7-azaindole from a 3-halo-7-azaindole intermediate, which can be prepared from 3-[(dimethylamino)methyl]-7-azaindole. The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds.

Materials:

  • 3-Iodo-7-azaindole (can be synthesized from 3-[(dimethylamino)methyl]-7-azaindole)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add 3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-7-azaindole derivative.

Data Presentation

The following table summarizes the inhibitory activities of representative 7-azaindole derivatives against kinases relevant to neurodegenerative diseases, as reported in the literature. This data provides a benchmark for the expected potency of novel compounds synthesized using the described protocols.

Compound ClassTarget KinaseIC₅₀ (nM)Reference Compound Example
3,5-diaryl-7-azaindolesDYRK1A1 - 503-(4-hydroxyphenyl)-5-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
7-azaindolyl-heteroaryl-maleimidesGSK-3β5 - 1003-(1H-indol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrrole-2,5-dione
3-aminothiazole-7-azaindoleFyn/GSK-3β10 - 200N-(4-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-yl)acetamide

Note: The IC₅₀ values are indicative and can vary based on the specific substitutions on the 7-azaindole core and the assay conditions.

Signaling Pathway Visualization

The development of neuroactive compounds often targets specific signaling pathways implicated in disease pathology. For instance, inhibitors of GSK-3β can modulate the tau phosphorylation cascade, which is a critical pathway in Alzheimer's disease.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Pathological Outcome Aβ Oligomers Aβ Oligomers GSK3b GSK-3β Aβ Oligomers->GSK3b Activation Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->GSK3b Tau Tau Protein GSK3b->Tau Phosphorylation CDK5 CDK5 CDK5->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuron Neuronal Dysfunction & Cell Death NFTs->Neuron Inhibitor 7-Azaindole-based GSK-3β Inhibitor Inhibitor->GSK3b Inhibition

Caption: Simplified signaling pathway of Tau hyperphosphorylation and the point of intervention for GSK-3β inhibitors.

This diagram illustrates how extracellular signals like Aβ oligomers can lead to the activation of kinases such as GSK-3β. Activated GSK-3β then phosphorylates the tau protein, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction. 7-Azaindole-based inhibitors can block the activity of GSK-3β, thereby preventing this pathological cascade.

References

Experimental procedure for palladium-catalyzed cross-coupling with 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Azaindole Derivatives

Introduction

Functionalized 7-azaindoles are crucial heterocyclic scaffolds in medicinal chemistry and drug development, appearing in numerous biologically active molecules, including protein kinase inhibitors.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, provide a powerful toolkit for the regioselective functionalization of the 7-azaindole core, enabling the synthesis of diverse compound libraries.[3][4][5]

This document provides detailed protocols for two of the most common cross-coupling reactions—the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation—as applied to the 7-azaindole scaffold. While the specific substrate 1-Boc-3-[(dimethylamino)methyl]-7-azaindole lacks a suitable leaving group for direct cross-coupling, these protocols are designed for a halogenated derivative, such as 1-Boc-4-bromo-3-[(dimethylamino)methyl]-7-azaindole , a common synthetic intermediate. The N-Boc protecting group prevents undesired side reactions at the pyrrole nitrogen.[6]

General Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is outlined below. The process requires careful control of an inert atmosphere to prevent catalyst degradation.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Halo-Azaindole, Coupling Partner, Base, Catalyst, Ligand) solvent Prepare Anhydrous Solvent (e.g., Dioxane, Toluene) setup Assemble Schlenk Flask (or Microwave Vial) reagents->setup add_solids Add Solids to Flask setup->add_solids degas Degas Solvent (Purge with N₂ or Ar) add_solids->degas add_liquids Add Solvent & Liquid Reagents degas->add_liquids heat Heat and Stir (Monitor by TLC/LC-MS) add_liquids->heat quench Cool & Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Chromatography concentrate->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromo-7-Azaindole Derivative

This protocol describes the C-C bond formation between a 4-bromo-7-azaindole and a boronic acid partner.

Materials:

  • 1-Boc-4-bromo-3-[(dimethylamino)methyl]-7-azaindole (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-bromo-3-[(dimethylamino)methyl]-7-azaindole, the boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vessel and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired C4-arylated-7-azaindole product.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ complex1 Oxidative Addition pd0->complex1 Ar-X pd2_aryl Ar-Pd(II)L₂-X complex1->pd2_aryl complex2 Transmetalation pd2_aryl->complex2 + R-B(OH)₂ - X-B(OH)₂ pd2_biaryl Ar-Pd(II)L₂-R complex2->pd2_biaryl complex3 Reductive Elimination pd2_biaryl->complex3 complex3->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination of a 4-Bromo-7-Azaindole Derivative

This protocol details the C-N bond formation between a 4-bromo-7-azaindole and a primary or secondary amine. The use of specialized palladium precatalysts and ligands is crucial for high yields, especially with unprotected or challenging substrates.[7][8][9]

Materials:

  • 1-Boc-4-bromo-3-[(dimethylamino)methyl]-7-azaindole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • RuPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 1-Boc-4-bromo-3-[(dimethylamino)methyl]-7-azaindole, RuPhos Pd G3 precatalyst, and RuPhos ligand.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous solvent (THF or Toluene) followed by the amine.

  • Add the base (LiHMDS) portion-wise or as a solution in THF.

  • Seal the vessel and heat the mixture to 65-100 °C.

  • Stir vigorously for 2-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired 4-amino-7-azaindole derivative.

Data Summary: Representative Reaction Conditions

The following tables summarize common conditions for palladium-catalyzed cross-coupling reactions on halo-7-azaindole scaffolds, compiled from various literature sources.

Table 1: Suzuki-Miyaura Coupling Conditions for Halo-7-Azaindoles
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Arylboronic acidPd₂(dba)₃ (5)SPhos (20)Cs₂CO₃ (2)Toluene/Ethanol11067-93[10]
Arylboronic acidPdCl₂(PPh₃)₂ (5)PPh₃ (10)Na₂CO₃ (2)Dioxane150N/A[11]
Heteroarylboronic acidP1 Precatalyst (1.5)(Buchwald)K₃PO₄ (2)Dioxane/H₂O6080-95[12]
Table 2: Buchwald-Hartwig Amination Conditions for Halo-7-Azaindoles
Amine TypePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Secondary (aliphatic)RuPhos Precatalyst (1)RuPhos (1)LiHMDS (1.2)THF6585-94[8]
Primary (aromatic)BrettPhos Precatalyst (5)BrettPhos (5)LiHMDS (1.2)THF65~88[9][13]
AmidesPd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane10070-85[6]
Phenols (C-O Coupling)Pd(OAc)₂ (5)Xantphos (10)K₂CO₃ (1.5)Dioxane11065-80[6]

References

Application Notes and Protocols: 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-[(dimethylamino)methyl]-7-azaindole is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The 7-azaindole scaffold is recognized as a "privileged structure" due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of protein kinases.[1] The presence of the Boc-protecting group at the N-1 position allows for selective functionalization at other positions, while the dimethylaminomethyl group at the C-3 position can enhance solubility and provide an additional interaction point with the target protein.[1] This document provides an overview of its applications, relevant biological data, and detailed protocols for its synthesis and use in the development of kinase inhibitors targeting critical cancer signaling pathways.

Applications in Drug Discovery

The primary application of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core of this building block serves as an excellent "hinge-binder," effectively competing with ATP for the kinase's active site.[1] Derivatives of this compound have been investigated as inhibitors of several important cancer-related kinases, including:

  • PIM Kinases: A family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in many hematological and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to therapy.[2][3]

  • PI3Kγ (Phosphoinositide 3-kinase gamma): A lipid kinase primarily expressed in hematopoietic cells. Its inhibition is a promising strategy in immuno-oncology as it can modulate the tumor microenvironment.[4][5][6]

  • Other Kinases: The 7-azaindole scaffold has been utilized to develop inhibitors for a wide range of other kinases, including CDK9/CyclinT and Haspin, which are also considered important targets in oncology.[7]

Data Presentation

The following tables summarize the reported biological activities of various 7-azaindole derivatives, showcasing the potential of this scaffold in kinase inhibitor design. While not all of these examples are directly synthesized from 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, they highlight the inhibitory potency that can be achieved with the 7-azaindole core.

Table 1: PIM Kinase Inhibition by N-substituted 7-Azaindole Derivatives

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Cellular Activity (KG1 cell line, GI50, nM)Reference
Compound 17 1.6131.216[8]

Note: The specific structure of Compound 17 is detailed in the referenced publication. This data demonstrates the potential for developing potent pan-PIM inhibitors from the 7-azaindole scaffold.

Table 2: PI3Kγ Inhibition by 7-Azaindole Isoindolinone-Based Derivatives

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)Cellular Potency (THP-1 cell line, pAkt IC50, nM)Reference
Compound 64 0.8180121.9[4]

Note: The specific structure of Compound 64 is detailed in the referenced publication. This data illustrates the high potency and selectivity for PI3Kγ that can be achieved with 7-azaindole-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

This protocol describes a common method for the synthesis of the title compound, which involves Boc protection of 7-azaindole followed by a Mannich-type reaction.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Boc Protection of 7-Azaindole:

    • Dissolve 7-azaindole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Add DMAP (0.1 eq) to the solution.

    • Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 1-Boc-7-azaindole.

  • Mannich Reaction:

    • To a stirred solution of 1-Boc-7-azaindole (1.0 eq) in acetic acid, add formaldehyde (1.2 eq) followed by dimethylamine (1.2 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM/methanol) to yield 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Protocol 2: General Procedure for Suzuki Coupling using Deprotected 3-[(dimethylamino)methyl]-7-azaindole

This protocol outlines a general method for using the building block in a subsequent Suzuki coupling reaction after Boc deprotection to introduce diversity at other positions of the 7-azaindole core.

Materials:

  • 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME/water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve 1-Boc-3-[(dimethylamino)methyl]-7-azaindole (1.0 eq) in DCM.

    • Add TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step after neutralization or purification.

  • Suzuki Coupling:

    • Combine the deprotected 3-[(dimethylamino)methyl]-7-azaindole derivative (e.g., a halogenated version) (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq) in a reaction vessel.

    • Add the solvent system (e.g., 1,4-dioxane/water).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathway and Experimental Workflow Diagrams

PIM Kinase Signaling Pathway

The PIM kinases are constitutively active serine/threonine kinases that are primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway. They phosphorylate a number of substrates involved in cell survival and proliferation, such as BAD (a pro-apoptotic protein) and p27 (a cell cycle inhibitor). Phosphorylation of these substrates by PIM kinases leads to their inactivation, thereby promoting cell survival and cell cycle progression.[2][3][9]

PIM_Kinase_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates PIM_Gene PIM Gene Transcription STAT->PIM_Gene activates PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase translates to BAD BAD PIM_Kinase->BAD phosphorylates (inactivates) p27 p27 PIM_Kinase->p27 phosphorylates (inactivates) Survival Cell Survival PIM_Kinase->Survival Azaindole_Inhibitor 7-Azaindole Derivative (e.g., from 1-Boc-3-[(dimethylamino)methyl]-7-azaindole) Azaindole_Inhibitor->PIM_Kinase inhibits Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression PI3K_Akt_Pathway cluster_0 Plasma Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3Kγ RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Azaindole_Inhibitor 7-Azaindole Derivative (e.g., from 1-Boc-3-[(dimethylamino)methyl]-7-azaindole) Azaindole_Inhibitor->PI3K inhibits Akt Akt PIP3->Akt recruits & activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Workflow Start 1-Boc-3-[(dimethylamino)methyl]-7-azaindole Synthesis Synthesis of Diverse 7-Azaindole Library Start->Synthesis Screening High-Throughput Screening (Biochemical Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Cell_Assays Cellular Assays (Potency & Selectivity) Lead_Opt->Cell_Assays Cell_Assays->Lead_Opt Iterate In_Vivo In Vivo Studies (Animal Models) Cell_Assays->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols for Kinase Assays Utilizing 7-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 7-azaindole based inhibitors in kinase assays. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, known for its ability to mimic the adenine hinge-binding motif of ATP, thereby forming crucial hydrogen bond interactions within the kinase active site.[1][2][3][4][5] This document outlines detailed protocols for both biochemical and cell-based assays, presents quantitative data for exemplary 7-azaindole inhibitors, and visualizes relevant signaling pathways and experimental workflows.

Introduction to 7-Azaindole Based Kinase Inhibitors

The 7-azaindole core has been successfully integrated into numerous kinase inhibitors, some of which have advanced to clinical trials and received FDA approval, such as Vemurafenib for the treatment of melanoma.[1][3] This scaffold's versatility allows for the development of inhibitors targeting a wide array of kinases, including but not limited to PI3K, BRAF, JAK, and Aurora kinases, by competing with ATP for the enzyme's binding site.[1][3][6][7][8] The pyridine nitrogen and the pyrrole NH of the 7-azaindole ring are key to its function, acting as a hydrogen bond acceptor and donor, respectively, to engage with the kinase hinge region.[3]

Quantitative Data: Inhibitory Activity of 7-Azaindole Derivatives

The following tables summarize the in vitro inhibitory activities of selected 7-azaindole based inhibitors against various kinases. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)Cellular Potency (THP-1 IC50, µM)Selectivity vs PI3KαSelectivity vs PI3Kδ
B13 0.5-----
C1 ------
C2 ------
Compound 12 ---0.22379-fold290-fold
Compound 28 ---0.040>300-fold>300-fold

Data synthesized from multiple sources.[6][9] IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Other Kinases

CompoundTarget KinaseIC50 (nM)
Vemurafenib (PLX4032) BRAF (V600E)-
PLX4720 BRAF (V600E)13
Decernotinib (VRT-831506) JAK35
Compound 8g CDK9/CyclinT-
Compound 8h CDK9/CyclinT & Haspin-
Compound 8l Haspin14

Data synthesized from multiple sources.[4][8][10] Specific IC50 values are provided where available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for performing kinase assays with 7-azaindole based inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[2]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 7-Azaindole based test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the 7-azaindole test compounds in DMSO.

    • Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase assay buffer) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase being assayed.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phospho-Protein Detection)

This protocol outlines a general method to assess the ability of a 7-azaindole based inhibitor to block the phosphorylation of a downstream target in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • 7-Azaindole based test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies specific for the phosphorylated and total forms of the downstream target protein

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

  • Cell culture plates

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

    • Treat the cells with serial dilutions of the 7-azaindole test compound or vehicle (DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Protein Phosphorylation (Western Blotting Example):

    • Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 7-azaindole inhibitors and a general workflow for kinase inhibitor screening.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution (7-Azaindole Inhibitor) Reaction_Setup Kinase Reaction Setup Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Signal_Generation Signal Generation (e.g., Luminescence) Incubation->Signal_Generation Data_Acquisition Data Acquisition (Plate Reader) Signal_Generation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 7-Azaindole PI3K Inhibitor Inhibitor->PI3K inhibits RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor 7-Azaindole BRAF Inhibitor Inhibitor->BRAF inhibits

References

Application Notes and Protocols for Evaluating the Neuroactivity of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Azaindoles, bioisosteres of indoles, represent a "privileged scaffold" in medicinal chemistry due to their ability to form key hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of ATP.[1][2] This characteristic has led to the development of numerous 7-azaindole derivatives as potent inhibitors of various kinases implicated in neurodegenerative diseases, such as Glycogen Synthase Kinase-3β (GSK-3β), Fyn kinase, and Cyclin-Dependent Kinase 9 (CDK9).[1][3][4] Their neuroactivity extends beyond kinase inhibition to include the prevention of β-amyloid peptide aggregation, anti-inflammatory effects, and general neuroprotection.[5][6][7] Consequently, these compounds are promising therapeutic candidates for conditions like Alzheimer's disease and Parkinson's disease.[5][7][8]

This document provides detailed protocols for key cellular assays to characterize the neuroprotective, anti-apoptotic, and kinase-inhibitory activities of novel 7-azaindole derivatives.

Neuroprotection and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of a compound's cytotoxicity or its ability to protect against a neurotoxic insult.[11]

Experimental Workflow: Cellular Assays

G start_end start_end process process decision decision assay assay A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Treatment with 7-Azaindole Derivatives A->B C Induce Neurotoxicity (Optional) (e.g., Aβ peptides, 6-OHDA, H2O2) B->C D Assess Cell Viability B->D For Cytotoxicity Assays E Analyze Protein Expression & Phosphorylation B->E F Measure Kinase Activity B->F C->D C->E

Caption: General workflow for evaluating neuroactivity of 7-azaindole derivatives.

Protocol: MTT Assay for Neuroprotection

This protocol is adapted for a 96-well plate format.

Materials:

  • Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells).

  • Complete culture medium.

  • Serum-free culture medium.

  • 7-azaindole derivatives stock solutions (in DMSO).

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Okadaic Acid for a Tau hyperphosphorylation model).[12][13]

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[11][13]

  • 96-well plates.

  • Microplate reader (absorbance at 570-590 nm).[9]

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 6 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight (37°C, 5% CO₂).[12][14]

  • Compound Treatment: Pre-treat cells by replacing the medium with 100 µL of serum-free medium containing various concentrations of the 7-azaindole derivative. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Neurotoxin Challenge: Add the neurotoxin (e.g., 6-OHDA) to the wells to induce cell death, except for the control and cytotoxicity wells. Incubate for the desired period (e.g., 24-48 hours).[12]

  • MTT Addition: Carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10][11]

  • Solubilization: Aspirate the MTT solution and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm or 590 nm using a microplate reader.[9]

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.

Data Presentation: Neuroprotective Effects
CompoundConcentration (µM)NeurotoxinCell Viability (% of Control)Reference
Derivative 28 5Serum/K+ Deprivation~85%[7]
10Serum/K+ Deprivation~95%[7]
25Serum/K+ Deprivation~105%[7]
Derivative 43 5Serum/K+ Deprivation~80%[7]
10Serum/K+ Deprivation~90%[7]
25Serum/K+ Deprivation~100%[7]
NC009-1 10MPP+~88%[8]

Kinase Inhibition Assays

Many 7-azaindole derivatives function by inhibiting protein kinases that are hyperactive in neurodegenerative diseases.[1] GSK-3β is a key target, as its inhibition can reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease.[15]

Signaling Pathway: GSK-3β in Tau Phosphorylation

G cluster_0 protein protein inhibitor inhibitor process process pathology pathology GSK3b Active GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates Inhibitor 7-Azaindole Derivative Inhibitor->GSK3b pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Neurodegen Neurodegeneration NFT->Neurodegen

Caption: Inhibition of GSK-3β by 7-azaindole derivatives prevents tau hyperphosphorylation.

Protocol: In-Cell Western Blot for Tau Phosphorylation

This assay measures the ability of compounds to inhibit kinase activity within a cellular context by quantifying the phosphorylation of a downstream target like Tau.

Materials:

  • SH-SY5Y cells or primary neurons.

  • Phosphorylation inducer (e.g., Okadaic Acid).[12]

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: Rabbit anti-phospho-Tau (specific to a phosphorylation site, e.g., Ser202/Thr205), Mouse anti-total-Tau, and anti-GAPDH or β-actin for loading control.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • SDS-PAGE equipment and reagents.

  • Nitrocellulose or PVDF membranes.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Plate and treat cells with 7-azaindole derivatives as described in the MTT protocol, followed by stimulation with a phosphorylation inducer like Okadaic Acid (e.g., 20 nM) for a set time.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20).[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Tau and anti-total-Tau, diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBS-T. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated Tau signal to the total Tau signal to determine the specific effect on phosphorylation.

Data Presentation: Kinase Inhibitory Activity
CompoundTarget KinaseIC₅₀ (nM)Assay TypeReference
Compound 28 GSK-3β38TR-FRET[3][7]
Fyn710TR-FRET[3][7]
Compound 33 GSK-3βPotent (not quantified)Cellular GS Activity[17]
Compound 43 GSK-3β43TR-FRET[3][7]
Fyn28TR-FRET[3][7]
Compound 8g CDK9/CyclinT1100Kinase Assay[4]
Haspin280Kinase Assay[4]
Compound 8l Haspin14Kinase Assay[4]
Compound B13 PI3Kγ0.5Enzyme Assay[18]

Apoptosis Pathway Analysis by Western Blot

Neurodegenerative processes often culminate in apoptosis (programmed cell death).[19] Evaluating the effect of 7-azaindole derivatives on key apoptotic markers can reveal their mechanism of neuroprotection. The primary markers detectable by Western blot are the cleavage of caspases (e.g., caspase-3, -9) and their substrate, PARP-1.[20]

Signaling Pathway: Apoptosis Markers

G stimulus stimulus protein_inactive protein_inactive protein_active protein_active process process A Apoptotic Stimulus (e.g., Neurotoxin) B Pro-Caspase-9 (Inactive) A->B activates C Cleaved Caspase-9 (Active) B->C Cleavage D Pro-Caspase-3 (Inactive) C->D activates E Cleaved Caspase-3 (Active) D->E Cleavage F PARP-1 E->F cleaves G Cleaved PARP-1 F->G H Apoptosis G->H

Caption: Western blot targets in the caspase-mediated apoptosis cascade.

Protocol: Western Blot for Apoptotic Markers

The protocol for sample preparation, SDS-PAGE, and blotting is identical to the one described for Tau phosphorylation. The key difference is the set of antibodies used.

Primary Antibodies for Apoptosis Detection:

  • Cleaved Caspase-3: Use an antibody specific for the cleaved (active) p17/p19 fragments. An increase in this signal indicates activation of executioner caspases.

  • Cleaved PARP-1: An antibody that detects the 89 kDa cleavage product of PARP-1. The appearance of this band is a hallmark of apoptosis.[20]

  • Cytochrome C: To detect the release from mitochondria into the cytoplasm (a key step in the intrinsic apoptotic pathway), perform subcellular fractionation before running the Western blot.[16][21] An increase in cytosolic Cytochrome C indicates apoptosis initiation.[21]

  • Loading Control: Anti-GAPDH or anti-β-actin for total cell lysates.

Interpretation of Results:

  • Increased Cleaved Caspase-3/PARP-1: Indicates the compound does not prevent, or may even induce, apoptosis.

  • Decreased Cleaved Caspase-3/PARP-1: In a neurotoxicity model, a decrease in the cleaved forms in compound-treated cells compared to toxin-only treated cells demonstrates an anti-apoptotic, neuroprotective effect.

  • Ratio Analysis: Analyzing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide further insight into the specific pathway being modulated.

Data Presentation: Anti-Apoptotic Effects
Treatment GroupCleaved Caspase-3 Level (Fold Change vs. Control)Cleaved PARP-1 Level (Fold Change vs. Control)Reference
Control 1.01.0[20]
Neurotoxin Only 5.24.8[20]
Neurotoxin + Cmpd X (1µM) 3.12.9[20]
Neurotoxin + Cmpd X (10µM) 1.51.3[20]
(Note: Data are representative and should be generated for each specific 7-azaindole derivative.)

References

Multi-Step Synthesis of Dabrafenib from 1-Boc-3-[(dimethylamino)methyl]-7-azaindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of the bioactive molecule Dabrafenib, a potent BRAF kinase inhibitor, starting from 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. The protocols are designed for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous bioactive molecules, particularly kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it an ideal starting point for the design of targeted therapies.[4][5][6] 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is a commercially available and versatile starting material for the elaboration of this scaffold.[7][8]

This application note details a synthetic route to Dabrafenib (GSK2118436), an FDA-approved drug for the treatment of BRAF V600E mutation-positive metastatic melanoma.[1] The synthesis commences with the conversion of the 3-[(dimethylamino)methyl] group of the starting material to a more versatile functional group, followed by a series of transformations to construct the final complex molecule.

Synthetic Pathway Overview

The overall synthetic strategy involves the initial transformation of the 3-[(dimethylamino)methyl] group of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole into a key aldehyde intermediate. This intermediate then undergoes a series of reactions including olefination, thiazole ring formation, and amination to yield Dabrafenib.

digraph "Dabrafenib Synthesis Workflow" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Overall Synthetic Workflow for Dabrafenib", splines=ortho];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1-Boc-3-[(dimethylamino)methyl]-7-azaindole"]; B [label="Step 1: Conversion to Aldehyde", shape=ellipse, fillcolor="#FFFFFF"]; C [label="1-Boc-7-azaindole-3-carboxaldehyde"]; D [label="Step 2: Synthesis of Thiazole Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; E [label="Key Thiazole Intermediate"]; F [label="Step 3: Pyrimidine Coupling & Amination", shape=ellipse, fillcolor="#FFFFFF"]; G [label="Dabrafenib"];

A -> B [arrowhead=vee, color="#4285F4"]; B -> C [arrowhead=vee, color="#4285F4"]; C -> D [arrowhead=vee, color="#34A853"]; D -> E [arrowhead=vee, color="#34A853"]; E -> F [arrowhead=vee, color="#FBBC05"]; F -> G [arrowhead=vee, color="#FBBC05"]; }

Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway and subsequent cancer cell proliferation.

Quantitative Biological Data
CompoundTargetIC₅₀ (nM)Cell LineReference
DabrafenibBRAF V600E0.7Cell-free assay
DabrafenibWild-type BRAF3.2Cell-free assay
Dabrafenibc-RAF4.6Cell-free assay
DabrafenibSK-MEL-28 (BRAF V600E)3.8Cell proliferation assay
DabrafenibA375 (BRAF V600E)1.9Cell proliferation assay

Conclusion

The synthetic route outlined provides a viable pathway for the preparation of the potent BRAF inhibitor Dabrafenib from the readily available starting material 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. The provided protocols, based on established chemical transformations, offer a framework for researchers to synthesize this important bioactive molecule and its analogs for further investigation in cancer research and drug development. The detailed understanding of its mechanism of action within the MAPK signaling pathway underscores the importance of targeted therapies in oncology.

References

Application Notes and Protocols: 1-Boc-3-[(dimethylamino)methyl]-7-azaindole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The 7-azaindole scaffold is recognized as a "privileged" fragment in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it an excellent starting point for FBDD campaigns.[1][2] Several approved drugs, including the BRAF kinase inhibitor vemurafenib, have originated from a 7-azaindole fragment.[1][2]

This document provides detailed application notes and protocols for the use of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole , a functionalized 7-azaindole derivative, in FBDD. While specific binding data for this exact compound is not extensively available in public literature, we will provide representative data from closely related 7-azaindole fragments to illustrate its potential applications and the methodologies for its screening and characterization. This compound serves as a valuable building block, with the Boc-protected nitrogen allowing for further synthetic elaboration and the dimethylaminomethyl group providing a potential interaction point or a vector for fragment growth.

Application Notes

Privileged Scaffold for Kinase Inhibition

The 7-azaindole core of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole acts as a bioisostere of adenine, the core component of ATP. This allows it to effectively compete with ATP for binding to the kinase hinge region, a critical component of the ATP-binding pocket.[1][2] This interaction typically involves the formation of two key hydrogen bonds, significantly contributing to the binding affinity. Derivatives of the 7-azaindole scaffold have shown inhibitory activity against a wide range of kinases, including but not limited to:

  • p38 MAP Kinase: Involved in inflammatory responses.

  • PI3K (Phosphoinositide 3-kinase): A key component of the PI3K/AKT/mTOR signaling pathway, crucial for cell growth and survival.

  • CDK9 (Cyclin-dependent kinase 9): A regulator of transcription.

  • Haspin Kinase: Involved in mitosis.

  • FGFR (Fibroblast Growth Factor Receptor): Implicated in various cancers.

The versatility of the 7-azaindole scaffold makes 1-Boc-3-[(dimethylamino)methyl]-7-azaindole a promising starting fragment for developing inhibitors against these and other kinase targets.

Fragment-Based Screening (FBS) and Hit-to-Lead Optimization

1-Boc-3-[(dimethylamino)methyl]-7-azaindole is an ideal candidate for inclusion in a fragment library for screening against various protein targets. The typical FBDD workflow involves:

  • Primary Screening: A library of fragments, including 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, is screened against the target protein using sensitive biophysical techniques to identify initial "hits" that exhibit weak binding.

  • Hit Validation: The binding of the initial hits is confirmed and characterized using orthogonal biophysical methods.

  • Structural Biology: X-ray crystallography or NMR spectroscopy is used to determine the binding mode of the fragment to the target protein.

  • Hit-to-Lead Optimization: The initial fragment hit is then chemically elaborated ("grown" or "linked") to improve its potency and drug-like properties, guided by the structural information. The Boc protecting group on 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is strategically placed for such synthetic modifications.

Quantitative Data for 7-Azaindole Derivatives

Table 1: Inhibitory Potency (IC50) of Representative 7-Azaindole Derivatives against Various Kinases

7-Azaindole DerivativeTarget KinaseIC50 (nM)Reference
Compound 8l Haspin14[3]
Compound 8g CDK9/CyclinTMicromolar range[3]
Compound 8h CDK9/CyclinT & HaspinMicromolar range[3]
Aryl-7-azaindole 94 JAK2260[4]
PLX070 FGFR11900[5]
PI3Kγ Inhibitor PI3KγSubnanomolar[6]

Table 2: Biophysical Characterization of Fragment Binding

Fragment TypeTargetTechniqueBinding Affinity (Kd)Thermal Shift (ΔTm)
7-Azaindole FragmentsKinasesSPRµM - mMNot specified
Small Molecule LigandsVarious ProteinsThermal Shift AssayCan be determinedVariable
Fragment HitsKinasesNMRµM - mMNot applicable

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign using fragments like 1-Boc-3-[(dimethylamino)methyl]-7-azaindole are provided below.

Protocol 1: Thermal Shift Assay (TSA) for Primary Screening

Objective: To rapidly screen a fragment library for compounds that bind to and stabilize a target protein, indicated by an increase in its melting temperature (Tm).

Materials:

  • Purified target protein (≥95% purity)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library, including 1-Boc-3-[(dimethylamino)methyl]-7-azaindole (typically 10-50 mM stocks in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Protein Preparation: Dilute the target protein in the assay buffer to a final concentration of 2-5 µM.

  • Dye Preparation: Dilute the SYPRO Orange stock to a 20x working solution in the assay buffer.

  • Reaction Mixture Preparation: In each well of the PCR plate, prepare a 20 µL reaction mixture containing:

    • 10 µL of 2x protein solution

    • 5 µL of 4x fragment solution (final concentration typically 100-500 µM)

    • 5 µL of 4x SYPRO Orange working solution

    • Include appropriate controls: protein + dye + buffer (no fragment), and buffer + dye (no protein).

  • Thermal Melt: Place the plate in the real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve. Calculate the thermal shift (ΔTm) for each fragment by subtracting the Tm of the protein without fragment from the Tm of the protein with the fragment. A significant positive ΔTm indicates a potential binding event.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

Objective: To confirm the binding of fragment hits from the primary screen and to determine their binding affinity (Kd) and kinetics (ka, kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Fragment hits (dissolved in running buffer)

  • Running buffer (e.g., HBS-EP+ buffer)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to detect the binding of low molecular weight fragments.

  • Fragment Preparation: Prepare a dilution series of each fragment hit in the running buffer. The concentration range should span the expected Kd (e.g., from low µM to high mM).

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the sensor surface.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity or kinetic model) to determine the dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd).

Protocol 3: NMR Spectroscopy for Hit Validation and Structural Information

Objective: To confirm fragment binding and to identify the binding site on the target protein.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Isotopically labeled (¹⁵N or ¹³C) target protein

  • Fragment hits

  • NMR buffer (e.g., phosphate buffer in D₂O)

Procedure (¹H-¹⁵N HSQC):

  • Protein Sample Preparation: Prepare a sample of the ¹⁵N-labeled target protein (typically 50-200 µM) in the NMR buffer.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Fragment Titration: Add a small aliquot of the fragment stock solution to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Compare the two HSQC spectra. Chemical shift perturbations (CSPs) of specific peaks indicate that the corresponding amino acid residues are in or near the binding site of the fragment.

    • By mapping the residues with significant CSPs onto the protein's structure, the binding site can be identified.

    • A titration series with increasing fragment concentrations can be used to determine the binding affinity (Kd).

Visualizations

FBDD Experimental Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_elucidation Structural Elucidation cluster_optimization Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. 1-Boc-3-[(dimethylamino)methyl]-7-azaindole) PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) FragmentLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits OrthogonalScreen Orthogonal Screen (e.g., SPR, NMR) Hits->OrthogonalScreen ValidatedHits Validated Hits OrthogonalScreen->ValidatedHits StructureDet Structure Determination (X-ray Crystallography/NMR) ValidatedHits->StructureDet BindingMode Fragment Binding Mode StructureDet->BindingMode ChemSynth Chemical Synthesis (Fragment Growing/Linking) BindingMode->ChemSynth LeadCompound Potent Lead Compound ChemSynth->LeadCompound

Caption: FBDD workflow from screening to lead optimization.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Fragment 7-Azaindole Fragment Fragment->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole fragment.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces Fragment 7-Azaindole Fragment Fragment->p38

Caption: Inhibition of the p38 MAPK pathway by a 7-azaindole fragment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the common methods for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole?

A1: The primary methods for synthesizing 1-Boc-3-[(dimethylamino)methyl]-7-azaindole involve the aminomethylation of 1-Boc-7-azaindole. The two most common approaches are the Mannich reaction and the use of pre-formed aminomethylating agents like Eschenmoser's salt.[1]

  • Mannich Reaction: This is a one-pot, three-component reaction involving 1-Boc-7-azaindole, formaldehyde, and dimethylamine.[2]

  • Eschenmoser's Salt: This method utilizes dimethylaminomethyl iodide (Eschenmoser's salt) as a powerful aminomethylating agent that reacts directly with 1-Boc-7-azaindole.[3]

Q2: What is the role of the Boc protecting group in this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is crucial for protecting the nitrogen at the 1-position of the 7-azaindole ring. This protection prevents side reactions at this position and directs the aminomethylation to the desired C3 position of the indole nucleus.[1]

Q3: What are the typical yields for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole?

A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. While specific yields for the direct synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole are not always explicitly reported in the literature, related aminomethylations of indole derivatives suggest that yields can range from moderate to high (60-98%) under optimized conditions.[4]

Q4: How can I purify the final product?

A4: Purification of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is typically achieved using flash column chromatography on silica gel. A common mobile phase is a gradient of methanol in dichloromethane or a mixture of hexane and ethyl acetate.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Inactive Starting Material Ensure the 1-Boc-7-azaindole is pure and has not degraded. Verify its integrity via NMR or melting point analysis.
Suboptimal Reaction Temperature The reaction temperature is critical. For the Mannich reaction, temperatures that are too low may lead to slow reaction rates, while excessively high temperatures can cause decomposition of reactants or the product. For Eschenmoser's salt, the reaction is often performed at room temperature.[3] Consider optimizing the temperature in small increments.
Incorrect Reagent Stoichiometry The molar ratios of the reactants are crucial. For the Mannich reaction, an excess of formaldehyde and dimethylamine is often used. For the Eschenmoser's salt method, using at least a stoichiometric amount or a slight excess of the salt is recommended.
Moisture in the Reaction The presence of water can interfere with the reaction, especially when using reactive intermediates like Eschenmoser's salt. Ensure all glassware is oven-dried and use anhydrous solvents.[7]
Inefficient Amine Source (Mannich) For the Mannich reaction, using an aqueous solution of dimethylamine or generating it in situ can be less efficient. Consider using a solution of dimethylamine in an organic solvent like THF or ethanol.
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Suggestion
Di-substitution Reaction at both the C3 position and another position on the ring can occur, although C3 is generally favored. Ensure the reaction time is not excessively long, as this can sometimes lead to side reactions.
Formation of Bis(azaindolyl)methane In the Mannich reaction, a common side product is the formation of a bis(azaindolyl)methane derivative, where two azaindole molecules are linked by a methylene bridge. This can be minimized by using a larger excess of the amine and formaldehyde relative to the azaindole.
Polymerization of Formaldehyde Paraformaldehyde can sometimes be a more controlled source of formaldehyde than aqueous solutions, reducing the likelihood of unwanted polymerization.
Reaction at the N1 Position Incomplete Boc protection can lead to side reactions at the N1 position. Ensure the starting 1-Boc-7-azaindole is fully protected.
Decomposition of Product The product may be sensitive to prolonged exposure to acidic or basic conditions during workup. Neutralize the reaction mixture promptly and proceed with extraction and purification.

Experimental Protocols

Method 1: Mannich Reaction

General Procedure:

To a solution of 1-Boc-7-azaindole (1.0 eq) in a suitable solvent such as ethanol or acetonitrile is added an aqueous solution of formaldehyde (1.5-2.0 eq) and an aqueous solution of dimethylamine (1.5-2.0 eq). The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 40-60 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Parameter Condition Expected Yield
Solvent Ethanol, AcetonitrileModerate to High
Temperature Room Temperature to 60 °C-
Reagents Formaldehyde (37% aq.), Dimethylamine (40% aq.)-
Method 2: Aminomethylation using Eschenmoser's Salt

General Procedure:

To a solution of 1-Boc-7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon) is added Eschenmoser's salt (1.1-1.5 eq) portion-wise at room temperature. The reaction is stirred until completion as monitored by TLC. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Parameter Condition Expected Yield
Solvent Dichloromethane, AcetonitrileHigh
Temperature Room Temperature-
Reagent Eschenmoser's Salt-

Visualizations

Synthesis_Pathway Start 1-Boc-7-azaindole Product 1-Boc-3-[(dimethylamino)methyl]-7-azaindole Start->Product Mannich Reaction Start->Product Eschenmoser's Salt Reaction Reagents_Mannich Formaldehyde, Dimethylamine Reagents_Eschenmoser Eschenmoser's Salt

Caption: Synthetic pathways to 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Troubleshooting_Workflow Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Impure Impure Check_Purity->Impure Impure Adjust_Stoichiometry Adjust Reagent Stoichiometry Optimize_Temp->Adjust_Stoichiometry Anhydrous_Conditions Ensure Anhydrous Conditions Adjust_Stoichiometry->Anhydrous_Conditions Success Improved Yield Anhydrous_Conditions->Success Purify Purify Starting Material Impure->Purify Purify->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Overcoming regioselectivity issues in the synthesis of substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of substituted 7-azaindoles. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity issues in the functionalization of 7-azaindoles?

A1: The primary challenge in the functionalization of 7-azaindoles is controlling the site of substitution. The 7-azaindole scaffold has multiple reactive positions: the N1 position of the pyrrole ring, the electron-rich C3 position, and the positions on the pyridine ring (C2, C4, C5, and C6). The most common issues include:

  • N1 vs. C3 Functionalization: For N-unprotected 7-azaindoles, many electrophilic reagents react preferentially at the N1 position rather than the desired C3 position.

  • Pyrrole (C2/C3) vs. Pyridine Ring (C4/C5/C6) Functionalization: The electron-deficient nature of the pyridine ring makes direct functionalization challenging compared to the more electron-rich pyrrole ring.[1] Achieving substitution on the pyridine ring often requires specific strategies like directed metalation or the use of pre-functionalized starting materials.[2][3]

  • C2 vs. C3 Functionalization: While C3 is generally the most nucleophilic carbon, achieving selective functionalization at the C2 position often requires specific directing groups or catalytic systems.[2][4]

Q2: How can I selectively achieve C3 functionalization on an N-unprotected 7-azaindole?

A2: Selective C3 functionalization of NH-free 7-azaindoles can be achieved through several methods:

  • Iodine-Catalyzed Reactions: An iodine-catalyzed method allows for the regioselective C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles.[1][5]

  • Palladium-Catalyzed C-H Alkenylation: A palladium-catalyzed C-3 selective alkenylation can be performed in the presence of Pd(OAc)2 as the catalyst.[6]

  • Aza-Friedel-Crafts Reaction: Direct coupling of 7-azaindoles with cyclic imines can occur at the C3 position under catalyst-free conditions.[7]

Q3: What is the role of a directing group in controlling regioselectivity?

A3: A directing group is a functional group that is temporarily installed on a molecule to direct a reaction to a specific position. In 7-azaindole synthesis, directing groups are crucial for achieving regioselectivity that is otherwise difficult to obtain. For example, a carbamoyl group can be used to direct metalation (lithiation) to a specific carbon atom, allowing for subsequent reaction with an electrophile at that site.[2][3] The 7-azaindoline amide has also been used as a directing group in various metal-catalyzed and organic-catalyzed asymmetric reactions.[8]

Q4: Can I achieve functionalization on the pyridine ring of the 7-azaindole scaffold?

A4: Yes, functionalization of the pyridine ring is possible, though it often requires more specialized techniques due to its electron-deficient character. Directed ortho-metalation (DoM) is a powerful strategy. By placing a directing metalation group (DMG) on the nitrogen atom of the pyridine ring (N7), it is possible to direct lithiation and subsequent electrophilic quench to the C6 position.[2][3]

Troubleshooting Guides

Issue 1: Predominant N1-alkylation instead of C3-alkylation

Symptoms:

  • The major product isolated is the N1-alkylated 7-azaindole.

  • Low to no yield of the desired C3-alkylated product.

Possible Causes:

  • The N1-proton is acidic and readily removed by a base, making the N1-anion a potent nucleophile.

  • The electrophile used is highly reactive and not selective for C3.

Troubleshooting Steps:

  • Protect the N1 Position: The most straightforward solution is to protect the N1-position with a suitable protecting group (e.g., Boc, SEM, Ts). This blocks the N1-position from reacting, thereby directing functionalization to other positions.

  • Optimize Reaction Conditions:

    • Solvent: Try less polar solvents to disfavor the formation of the N1-anion.

    • Base: Use a milder base or a stoichiometric amount of a non-nucleophilic base.

    • Temperature: Lowering the reaction temperature may increase the selectivity for C3-alkylation.

  • Choice of Reagents:

    • Consider using a catalytic system known to promote C3 functionalization, such as certain palladium or iodine catalysts.[1][5][6]

Issue 2: Low yield and formation of multiple isomers in metal-catalyzed cross-coupling reactions

Symptoms:

  • The desired substituted 7-azaindole is obtained in low yield.

  • Multiple isomeric products are observed, indicating a lack of regioselectivity.

Possible Causes:

  • Suboptimal catalyst, ligand, or base combination.

  • Incorrect reaction temperature or time.

  • Poor quality of the starting halogenated 7-azaindole.

Troubleshooting Steps:

  • Screen Catalytic Systems:

    • Catalyst: Evaluate different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).[9]

    • Ligand: The choice of phosphine ligand (e.g., SPhos) can significantly influence the outcome.[9]

    • Base: Screen inorganic bases such as Cs₂CO₃ or K₂CO₃.[9]

  • Optimize Reaction Parameters:

    • Temperature: Systematically vary the reaction temperature. Some cross-coupling reactions are highly sensitive to temperature.

    • Solvent: The choice of solvent (e.g., toluene, dioxane) can impact catalyst solubility and reactivity.

  • Verify Starting Material Purity: Ensure the starting halogenated 7-azaindole is pure and that the halogen is at the desired position.

Quantitative Data Summary

Table 1: Regioselective C3-Arylation of 6-chloro-3-iodo-N-protected 7-azaindole [9]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid10a85
24-Methylphenylboronic acid10b89
33-Methylphenylboronic acid10c93
44-Methoxyphenylboronic acid10d93
54-Fluorophenylboronic acid10e79
63,5-Bis(trifluoromethyl)phenylboronic acid10f67

Table 2: Regioselective C3-Chalcogenation of 7-Azaindoles [1]

EntryReactantProductYield (%)
1Potassium thiocyanate7a (C3-thiocyanated)74
2Potassium thiocyanate (with 5-bromo-7-azaindole)7b (C3-thiocyanated)71
3Potassium selenocyanate7d (C3-selenocyanated)80
4Potassium selenocyanate (with 5-bromo-7-azaindole)7e (C3-selenocyanated)72

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Selective Alkenylation of 7-Azaindole[6]
  • To a reaction tube, add 7-azaindole (1.0 equiv), alkene (2.0 equiv), Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), and Cu(OTf)₂ (2.0 equiv).

  • Add the solvent (e.g., toluene).

  • Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon) for the specified time (e.g., 24 h).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C3-alkenylated 7-azaindole.

Protocol 2: Iodine-Catalyzed C3-Sulfenylation of 7-Azaindole[1][5]
  • In a round-bottom flask, dissolve 7-azaindole (1.0 equiv) and the corresponding thiol (1.2 equiv) in DMSO.

  • Add iodine (I₂) (20 mol %) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the C3-sulfenylated 7-azaindole.

Visualizations

regioselective_functionalization cluster_start Starting Material cluster_strategies Regioselective Strategies cluster_products Substituted Products 7_azaindole 7-Azaindole N_protection N1-Protection (e.g., Boc, Ts) 7_azaindole->N_protection Blocks N1 reactivity DoM Directed ortho-Metalation (DMG at N7) 7_azaindole->DoM Requires DMG Catalysis Catalyst-Controlled C-H Functionalization 7_azaindole->Catalysis e.g., Pd, I₂ C3_product C3-Substituted N_protection->C3_product Directs to C3/C2 C6_product C6-Substituted DoM->C6_product Functionalizes pyridine ring Catalysis->C3_product Selective C-H activation C2_product C2-Substituted Catalysis->C2_product

Caption: Strategies for regioselective functionalization of 7-azaindole.

troubleshooting_workflow start Low Regioselectivity Observed check_N1 Is N1-substitution the major side reaction? start->check_N1 protect_N1 Protect N1 position (e.g., Boc, SEM) check_N1->protect_N1 Yes optimize_conditions Optimize reaction conditions: - Catalyst/Ligand screen - Solvent/Base variation - Temperature adjustment check_N1->optimize_conditions No protect_N1->optimize_conditions check_starting_material Verify purity and structure of starting materials optimize_conditions->check_starting_material end Improved Regioselectivity check_starting_material->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Boc Protection and Deprotection of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc protection and deprotection of 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals, providing practical solutions to common issues encountered during these synthetic steps.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection of 7-azaindole slow or incomplete?

A1: The low nucleophilicity of the nitrogen atom in the 7-azaindole ring system can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[1][2] Additionally, poor solubility of the 7-azaindole starting material in the reaction solvent can hinder the reaction.[1]

Q2: I'm observing multiple products in my Boc protection reaction. What could be the cause?

A2: The formation of multiple products can be due to the reaction of Boc₂O with other nucleophilic sites on your molecule, if present. Over-reaction, leading to di-Boc protected species, can also occur under forcing conditions, though this is less common with 7-azaindoles due to their lower reactivity.[1]

Q3: During TFA-mediated Boc deprotection, my 7-azaindole product is decomposing. Why is this happening?

A3: The 7-azaindole ring can be sensitive to strong acidic conditions, such as concentrated trifluoroacetic acid (TFA), leading to degradation of the heterocyclic core.[3]

Q4: What are scavengers and why are they important in TFA deprotection?

A4: Scavengers are nucleophilic compounds added to the TFA "cleavage cocktail" to trap the highly reactive tert-butyl cations generated during the deprotection process.[4][5] These cations can otherwise lead to undesired side reactions, such as alkylation of the electron-rich 7-azaindole ring.[4]

Q5: Can I use an alternative to TFA for Boc deprotection of sensitive 7-azaindole derivatives?

A5: Yes, milder acidic conditions or alternative deprotection methods can be employed for acid-sensitive substrates. Options include using a lower concentration of TFA, using other acids like HCl in dioxane, or exploring thermal deprotection methods.[3][6]

Troubleshooting Guides

Boc Protection of 7-Azaindole
Problem Possible Cause Solution
Incomplete Reaction Low nucleophilicity of 7-azaindole.Increase reaction temperature, prolong reaction time, or use a stronger base/catalyst system (e.g., DMAP in combination with a non-nucleophilic base like triethylamine).[1]
Poor solubility of starting material.Use a co-solvent system (e.g., THF/DMF) to improve solubility.[1]
Low Yield Hydrolysis of Boc₂O.Ensure anhydrous reaction conditions if possible, and use a slight excess of Boc₂O.
Inefficient purification.After the reaction, quench with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent. Purify by column chromatography on silica gel.
Boc Deprotection of 7-Azaindole
Problem Possible Cause Solution
Product Decomposition Strong acidic conditions.Use a lower concentration of TFA (e.g., 20-50% in DCM), perform the reaction at a lower temperature (0 °C), and carefully monitor the reaction progress to avoid prolonged exposure to the acid.[3][6]
Formation of Side Products (Alkylation) Reaction of the 7-azaindole with tert-butyl cations.Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cations.[4][5]
Incomplete Deprotection Insufficient acid strength or reaction time.Increase the concentration of TFA or the reaction time, while carefully monitoring for product decomposition.[7]
Steric hindrance around the Boc group.Consider using a stronger acid or a different deprotection method if mild conditions are ineffective.[7]

Experimental Protocols

Protocol 1: Boc Protection of 7-Azaindole using Boc₂O and DMAP

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction may take several hours to overnight.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Boc Deprotection of N-Boc-7-Azaindole using TFA

Materials:

  • N-Boc-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylsilane (TES) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-7-azaindole (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • If using a scavenger, add triethylsilane (2-5 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 25-50% v/v). A common ratio is 1:1 TFA:DCM.[6]

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[6]

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 7-azaindole. Further purification may be performed if necessary.

Data Summary

Comparison of Boc Protection Conditions for 7-Azaindole
Base/Catalyst Solvent Temperature Typical Yield Reference
DMAP (cat.), TEADCMRoom Temp.Good to Excellent[1]
NaHTHF0 °C to Room Temp.High[8]
Common Scavengers for TFA Deprotection
Scavenger Function Typical Concentration Reference
Triethylsilane (TES) Traps tert-butyl cations.5-10% (v/v)[9]
Thioanisole Traps tert-butyl cations and protects sulfur-containing residues.5% (v/v)[4]
Water Can act as a scavenger but may affect the efficiency of deprotection.2.5-5% (v/v)[9]
Triisopropylsilane (TIS) A commonly used scavenger for trapping carbocations.2.5-5% (v/v)[9]

Visualizations

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 7-Azaindole 7-Azaindole Reaction_Vessel Dissolve in Anhydrous Solvent (DCM) 7-Azaindole->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP)->Reaction_Vessel Quench Quench with aq. NH4Cl Reaction_Vessel->Quench Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify N-Boc-7-Azaindole N-Boc-7-Azaindole Purify->N-Boc-7-Azaindole Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product N-Boc-7-Azaindole N-Boc-7-Azaindole Reaction_Vessel React at 0°C to RT N-Boc-7-Azaindole->Reaction_Vessel TFA_DCM TFA in DCM TFA_DCM->Reaction_Vessel Scavenger Scavenger (optional, e.g., TES) Scavenger->Reaction_Vessel Quench Quench with aq. NaHCO3 Reaction_Vessel->Quench Monitor by TLC Extract Extract and Dry Quench->Extract 7-Azaindole 7-Azaindole Extract->7-Azaindole

References

Common side reactions in the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. This guide provides a systematic approach to identifying and resolving these problems.

Diagram: Troubleshooting Workflow for Low Yield or Purity

Troubleshooting_Workflow Troubleshooting Flow for Synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole cluster_start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Start Low Yield or Impure Product TLC_Analysis Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC_Analysis Identify_Spots Identify Spots: - Starting Material - Product - Side Products TLC_Analysis->Identify_Spots Incomplete_Reaction Issue: Incomplete Reaction (High Starting Material) Identify_Spots->Incomplete_Reaction High SM spot Side_Products Issue: Significant Side Products (Multiple Spots) Identify_Spots->Side_Products Prominent side product spots Purification_Issue Issue: Product is Present but Purity is Low After Work-up Identify_Spots->Purification_Issue Product spot is major, but final product is impure Optimize_Conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Check Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Side_Products->Optimize_Conditions Check_Reagents Check Reagent Quality: - Purity of 1-Boc-7-azaindole - Activity of Eschenmoser's Salt Side_Products->Check_Reagents Modify_Workup Modify Work-up or Purification: - Adjust pH during extraction - Optimize Column Chromatography Purification_Issue->Modify_Workup End Successful Synthesis: High Yield & Purity Optimize_Conditions->End Modify_Workup->End Check_Reagents->End

Caption: A flowchart outlining the troubleshooting process for low yield or purity issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. A solvent-free approach for a similar synthesis of 7-azagramine analogues required heating at 80-85°C for 3-4 hours.[1]
Inactive or degraded reagents.Ensure the 1-Boc-7-azaindole is pure and dry. Eschenmoser's salt (dimethyl(methylene)ammonium iodide) is moisture-sensitive and should be handled under anhydrous conditions.
Formation of Multiple Products (Side Reactions) Di-substitution: Reaction at both the C3 position and another position on the azaindole ring.The Boc protecting group on the nitrogen at position 1 is crucial to prevent undesired side reactions and direct the substitution to the C3 position. Ensure complete Boc protection of the starting 7-azaindole.
Bis-azaindole formation: Reaction of the intermediate iminium ion with a second molecule of 1-Boc-7-azaindole.In a related synthesis of 7-azagramine analogues, the formation of bis-azaindole was noted as a potential side product, though it was not observed under their optimized catalyst- and solvent-free conditions.[1] Using a slight excess of the aminomethylating agent may help to minimize this.
Polymerization: Polymerization of the aminomethylating reagent.Ensure slow addition of the reagents and maintain the recommended reaction temperature to avoid localized high concentrations and overheating.
Difficulty in Product Purification Co-elution of the product with starting materials or side products during column chromatography.Optimize the mobile phase for column chromatography. A common starting point for similar compounds is a gradient of ethyl acetate in hexanes. For purification of related indole derivatives, a mobile phase of 10% ethyl acetate in cyclohexane has been used.[2]
Product is an oil or difficult to crystallize.If the product is an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole?

A1: A prevalent method is the aminomethylation of 1-Boc-7-azaindole at the C3 position using a Mannich-type reaction. This is often achieved with a preformed iminium salt, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide). The Boc protecting group is essential for directing the substitution to the desired position and preventing side reactions on the pyrrole nitrogen.[3]

Q2: What are the expected yield and purity for this synthesis?

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting 1-Boc-7-azaindole, will have a lower Rf value.

Q4: What is a typical work-up procedure for this reaction?

A4: After completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.

Q5: What are the recommended conditions for purifying the final product by column chromatography?

A5: Purification is generally performed using silica gel column chromatography. A gradient elution with an increasing concentration of a polar solvent in a non-polar solvent is effective. For example, a gradient of ethyl acetate in hexanes is a good starting point. For similar indole derivatives, specific mobile phases such as 10% ethyl acetate in cyclohexane have been successfully used.[2]

Experimental Protocol: Representative Synthesis of a 3-Substituted 7-Azaindole Derivative

While a specific protocol for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is not detailed in the provided search results, a general procedure for a related Mannich-type reaction on a 7-azaindole derivative is as follows. This can be adapted by using 1-Boc-7-azaindole and an appropriate aminomethylating agent.

Catalyst- and Solvent-Free Synthesis of 7-Azagramine Analogues [1]

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 mmol) and the heteroaryl amine (1 mmol).

  • Heat the mixture at 80-85°C with stirring for 20 minutes.

  • Add 2-methyl-7-azaindole (1 mmol) in portions to the reaction mixture.

  • Continue heating at 80-85°C and monitor the reaction completion by TLC (typically 3-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of ethanol to the reaction mixture.

  • Pour the solution into ice-water to precipitate the product.

  • Filter the precipitate and wash it with a cold ethanol-water (1:1) mixture.

  • To further purify, stir the crude product in boiling n-hexane and filter to obtain the pure product.

Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. The use of a pre-formed aminomethylating agent like Eschenmoser's salt with 1-Boc-7-azaindole in an appropriate solvent would be a more direct approach.

References

Technical Support Center: Stability and Storage of Boc-Protected Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of Boc-protected azaindole compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Boc-protected azaindole compounds?

A1: As a general guideline, solid Boc-protected azaindole compounds should be stored in well-sealed containers at room temperature (20-25°C), protected from light and moisture.[1][2][3] For long-term storage, refrigeration (2-8°C) is recommended to minimize the risk of thermal degradation. Always refer to the supplier's specific recommendations on the product data sheet.

Q2: How stable are Boc-protected azaindoles in solution?

A2: The stability of Boc-protected azaindoles in solution is highly dependent on the solvent, pH, and temperature. The Boc (tert-butyloxycarbonyl) protecting group is notably labile under acidic conditions.[4][5][6] Solutions in protic solvents, especially at acidic pH, can lead to the cleavage of the Boc group. For short-term storage of solutions, use of aprotic solvents and refrigeration is advisable. It is crucial to prepare fresh solutions for immediate use whenever possible.

Q3: What are the primary degradation pathways for Boc-protected azaindoles?

A3: The principal degradation pathway is the acid-catalyzed cleavage (deprotection) of the Boc group, yielding the corresponding free azaindole, carbon dioxide, and isobutylene.[3][5] Other potential degradation pathways, especially under forced conditions, may include oxidation of the azaindole ring system and photolytic degradation upon exposure to UV or visible light. The N-Boc group on an indole or azaindole can be less stable than on a simple amine.[6]

Q4: Are Boc-protected azaindoles sensitive to light?

A4: Heteroaromatic compounds, including azaindoles, can be susceptible to photolytic degradation. It is recommended to handle and store Boc-protected azaindole compounds, both in solid form and in solution, with protection from light.[5][7] Amber vials or containers wrapped in aluminum foil should be used. Photostability studies are advised to determine the specific light sensitivity of your compound.[8][9]

Q5: Can I heat a solution of a Boc-protected azaindole?

A5: Caution should be exercised when heating solutions of Boc-protected azaindoles. The Boc group can be thermally labile, and elevated temperatures can lead to deprotection.[10][11] The rate of thermal degradation is dependent on the solvent and the specific structure of the azaindole. If heating is necessary, it is recommended to use the lowest effective temperature for the shortest possible duration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected presence of the unprotected azaindole in my sample. Acidic contamination of glassware or solvents.Ensure all glassware is thoroughly cleaned and rinsed. Use high-purity, neutral solvents. Consider storing solvents over potassium carbonate to neutralize trace acids.
Inappropriate storage of solutions (e.g., at room temperature in a protic solvent).Store solutions in an aprotic solvent at low temperatures (2-8°C) and use them as quickly as possible. Prepare fresh solutions for critical experiments.
Thermal degradation during an experimental step involving heat.Minimize the temperature and duration of heating. If possible, perform the reaction at a lower temperature for a longer time.
Low yield or decomposition during a reaction. Incompatible reaction conditions (e.g., use of strong acids).The Boc group is not stable to strong acids like TFA, HCl, or H2SO4.[4][5] If acidic conditions are required, a different protecting group may be necessary.
Presence of Lewis acids.Some Lewis acids can facilitate the cleavage of the Boc group. Evaluate the compatibility of all reagents with the Boc protecting group.
Appearance of unknown impurities in HPLC analysis over time. Oxidative or photolytic degradation.Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis under neutral or basic conditions.While generally stable to base, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to degradation of the azaindole core.[3][6][12] Buffer solutions at a neutral pH for stability studies.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[2][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the Boc-protected azaindole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for up to one week. Also, reflux the stock solution at 60°C for 24-48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method (see below).

General Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[15][16][17][18][19]

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is often necessary to separate the parent compound from its degradation products.

  • A typical mobile phase system could be:

    • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: Analyze stressed samples to demonstrate that the peak for the Boc-protected azaindole is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector is recommended.

4. Analysis of Stability Samples:

  • Inject the prepared stability samples into the HPLC system.

  • Quantify the amount of the Boc-protected azaindole remaining and determine the percentage of degradation.

  • Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results prep_solid Solid Compound thermal Thermal (80°C solid/60°C solution) prep_solid->thermal photo Photolytic (ICH Q1B) prep_solid->photo prep_solution Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep_solution->acid base Basic (0.1M NaOH, 60°C) prep_solution->base oxidation Oxidative (3% H2O2, RT) prep_solution->oxidation prep_solution->thermal prep_solution->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc quantify Quantify Parent Compound hplc->quantify identify Identify Degradants hplc->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study of Boc-protected azaindole compounds.

degradation_pathway parent Boc-Protected Azaindole deprotected Azaindole parent->deprotected Acid/Heat oxidized Oxidized Products parent->oxidized Oxidation photodegraded Photolytic Products parent->photodegraded Light byproducts CO2 + Isobutylene deprotected->byproducts

Caption: Potential degradation pathways for Boc-protected azaindole compounds.

References

Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions of 7-azaindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a 7-azaindole derivative is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in palladium-catalyzed cross-coupling of 7-azaindoles can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to examine include:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For instance, in C-N cross-coupling reactions, combinations like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as Xantphos have proven effective.[1][2] For amination of unprotected halo-7-azaindoles, palladium precatalysts with biarylphosphine ligands like RuPhos can be highly efficient.[3][4]

  • Base and Solvent System: The choice of base and solvent is interdependent and significantly impacts reaction efficiency.[5] For example, Cs₂CO₃ is often effective in C-N coupling, while K₂CO₃ can be crucial for C-O coupling reactions.[1][2] Anhydrous conditions are often necessary to prevent side reactions like protodeboronation.[5]

  • Reaction Temperature: Many cross-coupling reactions with 7-azaindoles require elevated temperatures, typically around 100-120 °C, to proceed at a reasonable rate.[1][6]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensuring a properly degassed reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst decomposition and homocoupling of boronic acids.[5]

  • Protecting Groups: The N-H group of the 7-azaindole can interfere with the catalytic cycle. N-protection (e.g., with benzyl or methyl groups) is often employed to prevent catalyst poisoning and side reactions, leading to higher yields.[6][7]

Q2: I am observing significant side product formation, such as homocoupling of my boronic acid or protodeboronation. How can I minimize these side reactions?

A2: The formation of homocoupling and protodeboronation byproducts is a common challenge in Suzuki-Miyaura coupling reactions. To mitigate these issues:

  • Minimize Oxygen: Homocoupling of boronic acids is often promoted by the presence of oxygen.[5] Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider using milder bases like K₃PO₄ or KF, or switching to anhydrous conditions.

  • Optimize Reaction Temperature: Higher temperatures can sometimes lead to increased rates of side reactions. A careful optimization of the reaction temperature is recommended.

  • Boronic Acid Stability: Some boronic acids are inherently unstable. Using boronate esters (e.g., pinacol esters) can improve stability and reduce protodeboronation.

Q3: Does the position of the halogen on the 7-azaindole ring affect the cross-coupling reaction?

A3: Yes, the position and nature of the halogen on the 7-azaindole ring significantly influence its reactivity in cross-coupling reactions. The general order of reactivity for halogens is I > Br > Cl.[8] C-I bonds undergo oxidative addition to the palladium center more readily than C-Cl bonds. Therefore, reactions involving chloro-7-azaindoles may require more active catalyst systems, higher temperatures, or longer reaction times to achieve good conversion.[9]

Q4: Is it necessary to protect the N-H of the 7-azaindole for cross-coupling reactions?

A4: While not always mandatory, N-protection of the 7-azaindole is often beneficial and can lead to more consistent and higher yields. The unprotected N-H can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[6][7] However, methods for the successful cross-coupling of unprotected halo-7-azaindoles have been developed, often utilizing specific ligands and strong bases like LiHMDS to deprotonate both the amine and the azaindole.[4][10]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling of a Bromo-7-Azaindole

G start Low Yield Observed check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Solvent, Base) start->check_reagents check_inert Ensure Proper Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) check_reagents->check_inert Reagents OK optimize_catalyst Optimize Catalyst System - Try different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) - Screen electron-rich, bulky ligands (e.g., SPhos, XPhos) check_inert->optimize_catalyst Setup OK optimize_base Optimize Base - Screen different bases (e.g., K3PO4, Cs2CO3) - Ensure base is finely powdered and dry optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_temp Optimize Temperature - Incrementally increase temperature (e.g., 80°C to 110°C) optimize_base->optimize_temp No Improvement optimize_base->success Improvement check_boronic_acid Consider Boronic Acid Stability - Use boronate ester (e.g., pinacol ester) - Use milder base to prevent protodeboronation optimize_temp->check_boronic_acid No Improvement optimize_temp->success Improvement check_boronic_acid->success Issue Resolved

A logical workflow for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.

Problem 2: Catalyst Deactivation (Formation of Palladium Black)

G start Palladium Black Observed check_ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands like SPhos, XPhos) - These stabilize the Pd(0) species start->check_ligand check_stirring Ensure Vigorous Stirring - Prevents localized high concentrations and aggregation check_ligand->check_stirring No Improvement success Catalyst Remains Active check_ligand->success Improvement check_temp Avoid Overheating - High temperatures can accelerate catalyst decomposition check_stirring->check_temp No Improvement check_stirring->success Improvement check_concentration Adjust Reaction Concentration - Very high concentrations can promote aggregation check_temp->check_concentration No Improvement check_temp->success Improvement check_concentration->success Issue Resolved

A guide to preventing palladium catalyst deactivation.

Data Presentation

Table 1: Optimization of Reaction Conditions for C-N Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide [1]

EntryPalladium Source (mol%)Ligand (mol%)Base (1.5 mmol)Time (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃392
2Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃390
3Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃645
4Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃635
5Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃24No Reaction
6Pd(OAc)₂ (5)Xantphos (10)K₂CO₃488
7Pd(OAc)₂ (5)Xantphos (10)K₃PO₄390

Table 2: Catalyst System Performance in the Amination of 4-Chloro-7-azaindole with N-Methylpiperazine [4]

EntryLigandPalladium PrecatalystLoading (mol%)Time (min)Yield (%)
1RuPhosRuPhos Precatalyst0.53094
2SPhosSPhos Precatalyst0.53085
3XPhosXPhos Precatalyst0.53082
4RuPhosPd(OAc)₂2.03090

Experimental Protocols

General Procedure for Palladium-Catalyzed C-N Cross-Coupling of N-Protected 4-Bromo-7-azaindole with Amides[1]

G start Start add_reagents To a Schlenk tube, add: - N-protected 4-bromo-7-azaindole (1.0 mmol) - Amide (1.2 mmol) - Pd(OAc)2 (5 mol%) - Xantphos (10 mol%) - Base (e.g., Cs2CO3, 1.5 mmol) start->add_reagents add_solvent Add Dioxane (2 mL) add_reagents->add_solvent seal_purge Seal the tube and purge with Argon add_solvent->seal_purge heat_stir Heat the reaction mixture at 100 °C with stirring seal_purge->heat_stir monitor Monitor reaction progress by TLC heat_stir->monitor workup After completion, cool to RT, dilute with EtOAc, and wash with water and brine monitor->workup Reaction Complete purify Dry the organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

A typical experimental workflow for C-N cross-coupling of 7-azaindole derivatives.

Methodology:

  • To an oven-dried Schlenk tube, add the N-protected 4-bromo-7-azaindole (1.0 mmol, 1.0 equiv), the corresponding amide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and the specified base (1.5 mmol, 1.5 equiv).

  • The tube is sealed with a Teflon screw cap and evacuated and backfilled with argon three times.

  • Anhydrous dioxane (2 mL) is added via syringe.

  • The reaction mixture is stirred at 100 °C for the time indicated in the respective tables.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

General Procedure for Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles[4]

Methodology:

  • An oven-dried vial is charged with the palladium precatalyst (e.g., RuPhos precatalyst, 0.5-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS).

  • The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon.

  • The halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., dioxane or toluene) are added via syringe.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature to 100 °C) until the starting material is consumed as determined by GC-MS or TLC analysis.

  • The reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and quenched with water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the aminated 7-azaindole.

References

Preventing catalyst deactivation in reactions with 7-azaindole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in chemical reactions involving 7-azaindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue when working with 7-azaindole compounds?

A1: The 7-azaindole scaffold contains a pyridine ring, which possesses a nitrogen atom with a lone pair of electrons. This nitrogen can coordinate strongly to the metal center of the catalyst (commonly palladium), acting as a poison by blocking the active sites necessary for the catalytic cycle.[1][2][3][4][5] This coordination can inhibit crucial steps like oxidative addition and reductive elimination.[2]

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: Signs of catalyst deactivation can manifest in several ways:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.[2]

  • The necessity for higher catalyst loading to achieve the desired conversion.[2]

  • A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species, such as palladium black.[2][6]

  • Inconsistent yields between reaction batches.[2]

  • For heterogeneous catalysts, a change in physical appearance, such as clumping.[2]

Q3: Can protecting the N-H group of the 7-azaindole ring help prevent catalyst deactivation?

A3: Yes, N-protection of the pyrrole nitrogen in the 7-azaindole can be an effective strategy. While the primary cause of poisoning is often the pyridine nitrogen, N-protection can modify the electronic properties of the molecule and, in some cases, improve reaction outcomes by preventing side reactions or unfavorable coordination. In certain reactions, using N-protected substrates has led to successful couplings where unprotected analogues failed, presumably due to catalyst poisoning.[7]

Q4: Are there specific types of catalysts that are more resistant to deactivation by 7-azaindole?

A4: Yes, the choice of catalyst and ligand system is critical. Palladium catalysts are commonly used, and their stability can be significantly enhanced by the choice of ligand. N-Heterocyclic Carbene (NHC) palladium complexes generally show higher stability and resistance to poisoning compared to traditional phosphine-ligated catalysts.[2] Additionally, using palladium precatalysts can allow for rapid catalyst activation in the presence of a wide range of substrates, including unprotected halo-7-azaindoles.[8][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Catalyst poisoning by the pyridine nitrogen of the 7-azaindole.[1][3]

  • Troubleshooting Steps:

    • Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or Xantphos, or consider using N-Heterocyclic Carbene (NHC) ligands.[2][10] These ligands can stabilize the active catalytic species and favor the desired reaction pathway.[2]

    • Catalyst Choice: Employ a palladium precatalyst for more efficient generation of the active catalytic species.[9]

    • Use of Additives: For certain reactions like Rh(III)-catalyzed C-H activation, the addition of a Lewis acid such as a silver salt (e.g., Ag₂CO₃) can coordinate to the pyridine nitrogen, preventing it from poisoning the catalyst.[4]

    • Increase Catalyst Loading: As a last resort, a moderate increase in catalyst loading might be necessary to compensate for the deactivation.

Issue 2: Reaction Stalls Before Completion

  • Possible Cause: Fouling of the catalyst surface by reaction byproducts or the product itself.[11] The strong adsorption of these species can block active sites.

  • Troubleshooting Steps:

    • Optimize Reaction Concentration: Lowering the concentration of the reactants might reduce the rate of fouling.

    • Improve Stirring: Ensure efficient stirring to minimize localized high concentrations of products or byproducts near the catalyst surface, particularly for heterogeneous catalysts.

    • Solvent Selection: The choice of solvent can influence the solubility of byproducts. Consider screening different solvents.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Variability in the purity of reagents or insufficient exclusion of air and moisture.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the 7-azaindole substrate and other reagents are of high purity, as impurities can act as catalyst poisons.[2]

    • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[2] Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

    • Dry Conditions: Use anhydrous solvents and oven-dried glassware, as water can contribute to catalyst deactivation.[2]

Data Presentation

Table 1: Effect of Ligand and Catalyst on Palladium-Catalyzed Amination of 4-chloro-7-azaindole

EntryPalladium Source (mol %)Ligand (mol %)BaseSolventTime (min)Yield (%)Reference
1RuPhos Precatalyst (P1) (1)RuPhos (L1) (1)LiHMDSTHF3094[9]
2RuPhos Precatalyst (P1) (1)SPhos (L2) (1)LiHMDSTHF3085[9]
3RuPhos Precatalyst (P1) (1)XPhos (L3) (1)LiHMDSTHF3078[9]
4Pd(OAc)₂ (2)RuPhos (L1) (2)LiHMDSTHF6088[9]
5Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane18085[10]

Table 2: One-Pot Suzuki-Miyaura Cross-Coupling of 3,6-dichloro-7-azaindole

EntryCatalyst System (1st Addition)Catalyst System (2nd Addition)Temperature (°C)Yield (%)Reference
15 mol% Pd₂(dba)₃, 5 mol% SPhos10 mol% SPhos11045[12]
25 mol% Pd₂(dba)₃, 5 mol% SPhos20 mol% SPhos11067[12]
35 mol% Pd₂(dba)₃, 5 mol% SPhos10 mol% Pd₂(dba)₃, 20 mol% SPhos11088[12]
45 mol% Pd₂(dba)₃, 5 mol% SPhosdppf11048[12]
510 mol% Pd₂(dba)₃, 20 mol% SPhosNone11059[12]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of Halo-7-azaindoles

This protocol is adapted from Henderson et al.[9] and is suitable for the amination of unprotected halo-7-azaindoles.

  • Reaction Setup: In a glovebox, add the halo-7-azaindole (0.5 mmol), the appropriate biarylphosphine ligand (1-2 mol%), and the palladium precatalyst (1-2 mol%) to an oven-dried resealable Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the Schlenk tube from the glovebox, and add the amine (0.6 mmol) followed by THF as the solvent.

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M solution in THF) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Regeneration (Conceptual)

A general approach to regenerate a deactivated palladium catalyst involves removing the poisoning species. This is a conceptual protocol as specific conditions are highly dependent on the nature of the catalyst and the poison.

  • Catalyst Recovery: For a heterogeneous catalyst, filter the catalyst from the reaction mixture. For a homogeneous catalyst, precipitation or separation via techniques like organic solvent nanofiltration may be necessary.[13]

  • Washing: Wash the recovered catalyst extensively with a solvent that can dissolve the adsorbed poisons (e.g., the reaction product or byproducts). A sequence of washes with different polarity solvents may be effective.

  • Chemical Treatment:

    • For Pd(0) agglomeration: Treatment with an oxidizing agent, such as benzoquinone, may help to re-oxidize the palladium to the active Pd(II) state.[14]

    • For strongly bound N-heterocycles: A mild acid wash could potentially protonate and remove the coordinated 7-azaindole, though this risks damaging the catalyst support or leaching the metal.

  • Drying: Thoroughly dry the regenerated catalyst under vacuum before reuse.

  • Activity Test: Test the activity of the regenerated catalyst on a small scale to ensure its efficacy.

Visualizations

Catalyst_Deactivation_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl-X Inactive_Complex Inactive Pd-Azaindole Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Pd_Black Palladium Black (Aggregated Pd(0)) Active_Catalyst->Pd_Black Aggregation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Organometallic Reagent Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Azaindole 7-Azaindole Azaindole->Inactive_Complex

Caption: Catalyst deactivation by 7-azaindole via poisoning and aggregation.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is the catalyst system optimized for N-heterocycles? Start->Check_Catalyst Optimize_Ligand Use bulky, electron-rich phosphine or NHC ligands. Check_Catalyst->Optimize_Ligand No Check_Conditions Are reaction conditions strictly inert and anhydrous? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Improve_Conditions Use dry, degassed solvents. Maintain inert atmosphere. Check_Conditions->Improve_Conditions No Check_Purity Are reagents of high purity? Check_Conditions->Check_Purity Yes Improve_Conditions->Check_Purity Purify_Reagents Purify starting materials. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in 7-azaindole reactions.

Prevention_Strategies Prevention Preventing Catalyst Deactivation Ligand Ligand Selection (e.g., Bulky, e⁻-rich phosphines, NHCs) Prevention->Ligand Protection Substrate Modification (N-protection of azaindole) Prevention->Protection Additives Use of Additives (e.g., Silver salts) Prevention->Additives Conditions Reaction Conditions (Inert atmosphere, pure reagents) Prevention->Conditions

References

Technical Support Center: Scalable Synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a key building block in pharmaceutical research.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or no yield of the desired product.

  • Question: My reaction resulted in a low yield of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. A primary cause can be incomplete reaction, often due to insufficient reaction time or suboptimal temperature. The Mannich reaction, a common route for this synthesis, can be sluggish and may require heating or extended reaction times to proceed to completion.[1] Another significant factor is the choice of reagents. Using a pre-formed aminomethylating agent like Eschenmoser's salt (dimethylmethylideneammonium iodide) can be more efficient than generating the iminium ion in situ.[1][2][3] Ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction.

Problem 2: Formation of multiple side products.

  • Question: I am observing several unexpected spots on my TLC analysis, indicating the formation of side products. What are these impurities and how can I minimize them?

  • Answer: Side product formation is a common challenge. In the context of a Mannich-type reaction, polymerization of the starting materials or the product can occur, especially with prolonged heating.[1] If you are not using a Boc-protected 7-azaindole, undesired reactions at the N-1 position of the pyrrole ring can compete with the desired C-3 functionalization. Therefore, ensuring complete Boc protection of the starting material is crucial.[4] Additionally, in some cases, the regioselectivity of the aminomethylation might not be exclusively at the C-3 position, leading to isomeric impurities.[4] Optimizing the reaction conditions, such as using milder temperatures and shorter reaction times where possible, can help minimize the formation of these byproducts.

Problem 3: Difficulty in purifying the final product.

  • Question: I am struggling to purify the 1-Boc-3-[(dimethylamino)methyl]-7-azaindole from the reaction mixture. What purification strategies are recommended?

  • Answer: The basic nature of the dimethylamino group can sometimes complicate purification by standard silica gel chromatography. It is recommended to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation. Alternatively, an acidic work-up followed by extraction and then neutralization can help in removing non-basic impurities before chromatography.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole?

Several methods have been reported for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.[4] These include:

  • Direct Alkylation: This involves the reaction of 1-Boc-7-azaindole with a dimethylaminomethylating agent.

  • Multi-step Synthesis: This route typically involves the initial synthesis of the 7-azaindole core, followed by Boc protection at the N-1 position, and subsequent selective functionalization at the C-3 position.[4]

  • Mannich Reaction: A common and effective method is the Mannich reaction of 1-Boc-7-azaindole with formaldehyde and dimethylamine, or more conveniently, with a pre-formed iminium salt like Eschenmoser's salt.[1][5]

2. Why is the Boc protecting group necessary?

The tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the 7-azaindole is crucial for directing the electrophilic substitution to the C-3 position of the pyrrole ring.[4] Without this protecting group, the reaction can occur at the nitrogen atom, leading to a mixture of products and a lower yield of the desired C-3 substituted compound.

3. What is Eschenmoser's salt and why is it used?

Eschenmoser's salt (dimethylmethylideneammonium iodide) is a powerful dimethylaminomethylating agent.[2][3] It is a stable, crystalline solid that serves as a reliable source of the electrophilic dimethylaminomethyl cation. Using Eschenmoser's salt in the Mannich reaction often leads to cleaner reactions and higher yields compared to generating the reactive iminium species in situ from formaldehyde and dimethylamine.[1]

4. What are the key reaction parameters to control for a successful synthesis?

For a successful and scalable synthesis, it is important to control the following parameters:

  • Temperature: While some Mannich reactions require heating, running the reaction at the lowest effective temperature can minimize side product formation.[1]

  • Reaction Time: The reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to ensure it goes to completion without prolonged reaction times that could lead to degradation.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential to maximize the yield and minimize unreacted starting materials.

  • Solvent: The choice of an appropriate anhydrous solvent is critical for the reaction's success.

5. How can the final product be characterized?

The structure and purity of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole can be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Scalable Synthesis via Mannich Reaction with Eschenmoser's Salt

This protocol describes a scalable synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole from 1-Boc-7-azaindole.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
1-Boc-7-azaindoleC₁₂H₁₄N₂O₂218.2510.0 g0.0458
Eschenmoser's SaltC₃H₈IN185.0110.2 g0.0550
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL-
Saturated aq. NaHCO₃--100 mL-
Brine--100 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • To a stirred solution of 1-Boc-7-azaindole (10.0 g, 0.0458 mol) in anhydrous dichloromethane (200 mL) under an inert atmosphere (e.g., nitrogen or argon), add Eschenmoser's salt (10.2 g, 0.0550 mol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (with 1% triethylamine) to afford the pure 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

Table 2: Summary of Reaction Conditions and Expected Yield

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
SolventAnhydrous Dichloromethane
Purification MethodFlash Column Chromatography
Expected Yield80 - 90%

Visualizations

experimental_workflow start Start dissolve Dissolve 1-Boc-7-azaindole in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Eschenmoser's Salt cool->add_reagent react Stir at room temperature (12-16 h) add_reagent->react monitor Monitor reaction (TLC/LC-MS) react->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash chromatography concentrate->purify product 1-Boc-3-[(dimethylamino)methyl]-7-azaindole purify->product

Caption: Experimental workflow for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

mannich_reaction cluster_reactants Reactants 1_boc_7_azaindole 1-Boc-7-azaindole electrophilic_attack Nucleophilic attack of the C-3 position of the azaindole on the iminium ion 1_boc_7_azaindole->electrophilic_attack eschenmosers_salt Eschenmoser's Salt (Iminium Ion Source) eschenmosers_salt->electrophilic_attack intermediate Carbocation Intermediate electrophilic_attack->intermediate deprotonation Deprotonation intermediate->deprotonation product 1-Boc-3-[(dimethylamino)methyl]-7-azaindole deprotonation->product

Caption: Simplified mechanism of the Mannich reaction for the synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Azaindole and 7-Azaindole in Kinase Binding

Author: BenchChem Technical Support Team. Date: December 2025

The azaindole scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling it to effectively interact with the hinge region of the kinase ATP-binding site. The placement of the nitrogen atom within the indole ring system significantly modulates the inhibitor's binding affinity, selectivity, and physicochemical properties. This guide provides a detailed comparison of two prevalent isomers, 4-azaindole and 7-azaindole, as kinase hinge binders, supported by experimental data and detailed protocols for researchers in drug discovery.

Key Differences in Kinase Hinge Binding

The primary distinction between 4-azaindole and 7-azaindole lies in their hydrogen bonding patterns with the kinase hinge region.[1]

  • 4-Azaindole: Typically, the N4-H group of the 4-azaindole scaffold forms a critical hydrogen bond with a backbone carbonyl group in the kinase hinge region. The pyrrolic N-H can also participate as a hydrogen bond donor.[1] This interaction is particularly favorable in certain kinases, such as p38α MAP kinase, where the 4-nitrogen can form a crucial hydrogen bond with specific residues like Lys53, leading to enhanced inhibitory potential.[1]

  • 7-Azaindole: This isomer is renowned for its ability to form a bidentate hydrogen bond with the kinase hinge. The pyrrolic N-H acts as a hydrogen bond donor, while the N7 atom acts as a hydrogen bond acceptor.[1] This dual interaction often results in high binding affinity and has led to the incorporation of the 7-azaindole scaffold into numerous potent and approved kinase inhibitors.[1]

The choice between a 4-azaindole and a 7-azaindole scaffold is highly dependent on the specific kinase being targeted. While 7-azaindole is a broadly effective hinge binder, for some kinases, other isomers may offer superior potency and selectivity.[1] For instance, in the case of Cdc7 kinase, derivatives of 5-azaindole have demonstrated greater inhibitory activity compared to their 4-, 6-, and 7-azaindole counterparts.[2][3]

Physicochemically, both isomers generally exhibit improved aqueous solubility compared to the parent indole scaffold, which is a desirable property for drug candidates.[1]

Quantitative Comparison of Azaindole-Based Kinase Inhibitors

Direct, head-to-head comparisons of 4-azaindole and 7-azaindole within the same inhibitor scaffold are not extensively documented in the literature. However, by comparing derivatives across different studies, we can gain valuable insights into their relative performance against various kinase targets.

Azaindole IsomerTarget KinaseCompound DescriptionIC50/Ki (nM)
4-Azaindole c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20[3]
p38α MAP Kinase3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b] pyridine60[2]
VEGFR24-azaindole derivative~10-fold higher than 7-azaindole analog[1]
7-Azaindole c-MetC-3 aryl-7-azaindole derivative2[3]
JAK2C-3 aryl-7-azaindole derivative1[3]
CDK17-azaindole derivative7[3]
CDK27-azaindole derivative3[3]
VEGFR27-azaindole analogue37[1][3]
Cdc75-fluoro-7-azaindole derivative0.07 (Ki)[3]
Comparative Data
6-Azaindole VEGFR26-azaindole derivative48[3]
GSK3β6-azaindole derivative9[1]
5-Azaindole Cdc75-azaindole derivativePotent (specific values not provided in abstract)[3]

Disclaimer: The data in this table is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The inhibitory activities are for derivatives of the azaindole scaffolds and not the parent heterocycles themselves.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the IC50 value of an azaindole-based inhibitor against a target kinase using a radiometric assay.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Azaindole inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Compound Dilution: Prepare serial dilutions of the azaindole inhibitor in the kinase assay buffer. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.

  • Kinase Reaction: In a 96-well plate, combine the purified kinase, its specific substrate, and the diluted inhibitor.

  • Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Azaindole inhibitor stock solution (in DMSO)

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Compound Dilution: Prepare serial dilutions of the azaindole inhibitor in the kinase assay buffer.

  • Kinase Reaction: In a white, opaque 96-well plate, combine the purified kinase, its substrate, and the diluted inhibitor.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specified time.

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • ATP Generation (Step 2): Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate at room temperature.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no kinase control) from all experimental wells. Normalize the data to the positive control (DMSO-treated, active kinase) and negative control (no kinase or fully inhibited kinase). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Visualizing Binding Modes and Experimental Workflows

G Comparative Kinase Hinge Binding of Azaindole Isomers cluster_0 4-Azaindole Binding cluster_1 7-Azaindole Binding KinaseHinge_4 Kinase Hinge Backbone C=O Azaindole_4 4-Azaindole Azaindole_4->KinaseHinge_4 H-bond (donor) Hinge_NH_4 Hinge Backbone N-H Pyrrole_NH_4 Pyrrolic N-H Pyrrole_NH_4->Hinge_NH_4 Potential H-bond (donor) KinaseHinge_7_CO Kinase Hinge Backbone C=O Azaindole_7 7-Azaindole KinaseHinge_7_CO->Azaindole_7 H-bond (donor) KinaseHinge_7_NH Kinase Hinge Backbone N-H Azaindole_7->KinaseHinge_7_NH H-bond (acceptor) G Experimental Workflow for Kinase Inhibitor IC50 Determination A Prepare Serial Dilutions of Azaindole Inhibitor B Set up Kinase Reaction: - Purified Kinase - Substrate - Inhibitor Dilutions A->B C Initiate Reaction (Add ATP/[γ-³³P]ATP) B->C D Incubate at Controlled Temperature C->D E Terminate Reaction and Detect Signal (e.g., Radioactivity, Luminescence) D->E F Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Fit Dose-Response Curve E->F G Determine IC50 Value F->G

References

A Comparative Guide to the Biological Activity of 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The strategic placement of a nitrogen atom within the pyridine ring of the indole framework gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural alteration can profoundly influence the physicochemical properties and biological activity of the resulting molecules, impacting their target binding, selectivity, and pharmacokinetic profiles. While all four isomers have been investigated in drug discovery campaigns, 7-azaindole is the most extensively studied.[1] However, emerging research indicates that the other isomers can exhibit superior potency and selectivity for specific biological targets, highlighting the importance of a comparative understanding of their activities.[2][3]

This guide provides a comparative analysis of the biological activities of the four 7-azaindole isomers, with a focus on their role as kinase inhibitors and cytotoxic agents. The information presented is curated from multiple scientific publications to offer a comprehensive overview for researchers in the field.

Comparative Biological Activity of 7-Azaindole Isomers

The biological activity of azaindole isomers is highly target-dependent. While direct head-to-head comparisons of all four isomers in a single study are limited, the available data reveals distinct activity profiles for each isomer.

Kinase Inhibition

Azaindole derivatives have gained prominence as kinase inhibitors due to their ability to function as ATP mimetics, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.[4] The position of the nitrogen atom in the azaindole ring can significantly influence these interactions and, consequently, the inhibitory potency and selectivity.

For instance, studies on cell division cycle 7 (Cdc7) kinase inhibitors have shown that derivatives of 5-azaindole can exhibit potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers display lower activity and selectivity.[2][5] This suggests that the nitrogen placement at the 5-position is optimal for interacting with the active site of Cdc7. Conversely, potent inhibitors of c-Met kinase have been developed based on the 4-azaindole and 7-azaindole scaffolds.[2] Furthermore, a 6-azaindole derivative was found to be the most potent inhibitor of FLT-3 kinase in a particular study.[3]

The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases

Isomer ScaffoldTarget KinaseCompound DescriptionIC50/Ki (nM)
4-Azaindole c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20[2]
VEGFR24-azaindole derivative~10-fold higher than 7-azaindole analog[6]
5-Azaindole Cdc75-azaindole derivativePotent (specific values not provided in abstract)[2][3]
VEGFR25-azaindole derivative~10-fold higher than 7-azaindole analog[6]
6-Azaindole FLT-36-azaindole derivative18[3]
VEGFR26-azaindole derivative48[2]
7-Azaindole BRAFV600EVemurafenib (PLX4720)13
c-MetC-3 aryl-7-azaindole derivative2[2]
Cdc75-fluoro-7-azaindole derivative0.07 (Ki)[2]
VEGFR27-azaindole analog37[2]

Disclaimer: The data presented in this table is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Cytotoxicity in Cancer Cell Lines

The anticancer activity of azaindole derivatives is frequently assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The efficacy of each isomer can vary significantly depending on the cell type and the specific substitutions on the azaindole core. For example, a study on N-alkyl-7-azaindoles demonstrated that increasing the alkyl chain length at the N-1 position of the 7-azaindole ring generally leads to enhanced cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[2]

While comprehensive comparative data for all four isomers against a panel of cancer cell lines is scarce, the following table provides a summary of reported cytotoxic activities for derivatives of different azaindole isomers.

Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines

Isomer ScaffoldCompound DescriptionCancer Cell LineGI50 (µM)
7-Azaindole Substituted 7-azaindole analog (4g)MCF-7 (Breast)15.56[1]
7-Azaindole Substituted 7-azaindole analog (4a)MCF-7 (Breast)>100[1]
7-Azaindole Substituted 7-azaindole analog (4b)MCF-7 (Breast)33.4[1]
7-Azaindole Substituted 7-azaindole analog (4c)MCF-7 (Breast)35.1[1]

Disclaimer: The data presented in this table is from a single study focusing on 7-azaindole derivatives and is provided for illustrative purposes. Direct comparative cytotoxicity data for all four isomers is limited.

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of azaindole-based inhibitors are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a general method for determining the IC50 value of an azaindole isomer against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Purified kinase of interest

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds (azaindole isomers) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or DMSO (for control wells) to the wells of the 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the purified kinase and the europium-labeled anti-tag antibody in the kinase assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase assay buffer. Add 2.5 µL of this solution to each well.

  • Incubation: Gently mix the contents of the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET. Excite at 340 nm and measure emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of azaindole isomers on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (azaindole isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azaindole isomers. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and is a downstream target of kinases such as BRAF, a known target of 7-azaindole derivatives.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Azaindole 7-Azaindole Inhibitor (e.g., Vemurafenib) Azaindole->BRAF

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a 7-azaindole derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Azaindole Isomers start->compound_prep plate_setup Add Compounds to Assay Plate compound_prep->plate_setup reagent_add Add Kinase, Substrate, and ATP plate_setup->reagent_add incubation Incubate at Room Temperature reagent_add->incubation detection Add Detection Reagent (e.g., Antibody, Luminescent Substrate) incubation->detection read_plate Read Plate (e.g., Fluorescence, Luminescence) detection->read_plate data_analysis Data Analysis: Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for the evaluation of azaindole isomers in a kinase inhibition assay.

References

Comparative Efficacy of 7-Azaindole Derivatives as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 7-azaindole derivatives as kinase inhibitors, supported by experimental data. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine hinge-binding motif of ATP. [1]

This guide summarizes quantitative data on the inhibitory activity of these derivatives against several key kinases implicated in cancer and other diseases: Erk5, PI3Kγ, c-Met, Aurora Kinases, and ULK1/2. Detailed experimental methodologies for the key assays cited are also provided to facilitate reproducibility and further investigation.

Data Presentation: Inhibitory Activity of 7-Azaindole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 7-azaindole derivatives against a panel of protein kinases. Lower IC50 values indicate greater potency.

Kinase Target7-Azaindole DerivativeIC50 (nM)Cell-Based Assay IC50 (µM)Reference
Erk5 Compound 4a -6.23 (A549 cells)[2]
Compound 4h -8.52 (A549 cells)[2]
Compound 5d -7.33 (A549 cells)[2]
Compound 5j -4.56 (A549 cells)[2]
XMD8-92 (Control)-5.36 (A549 cells)[2]
PI3Kγ Compound 7 ((S)-enantiomer)35-[3]
Compound 10 50-[3]
Compound 12 70.4 (THP-1 cells)[3]
Compound 13 70.4 (THP-1 cells)[3]
Compound 28 -0.040 (THP-1 cells)[3]
c-Met Compound 59 40-[4]
Compound 61 130-[4]
Compound 62 70-[4]
Compound 63 20-[4]
Aurora B GSK1070916A Potent (exact value not specified)Potent anti-proliferative activity[5]
ULK1/2 MR-2088 < 25Synergistic effect with trametinib in H2030 cells[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these 7-azaindole-based kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Purified kinase of interest (e.g., PI3Kγ)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the 7-azaindole derivative at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the kinase activity.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium

  • 7-azaindole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 7-azaindole derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Kinase Inhibition

This technique is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement and inhibition within the cell.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (specific for the phosphorylated and total protein of the target kinase)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells to extract proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase or its substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by the 7-azaindole derivatives and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis synthesis Synthesis of 7-Azaindole Derivatives kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->kinase_assay cell_assay Cell-Based Assays (e.g., MTT, Western Blot) kinase_assay->cell_assay ic50 IC50 Determination cell_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

General workflow for the evaluation of 7-azaindole kinase inhibitors.

Erk5_pathway GrowthFactors Growth Factors MEKK2_3 MEKK2/3 GrowthFactors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 Erk5 Erk5 MEK5->Erk5 TranscriptionFactors Transcription Factors (e.g., MEF2, c-Myc) Erk5->TranscriptionFactors CellProloferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProloferation

The MEK5/Erk5 signaling pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellFunctions Cell Growth, Proliferation, Survival Downstream->CellFunctions

The PI3K/Akt signaling pathway.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_Akt PI3K-Akt Pathway cMet->PI3K_Akt STAT STAT Pathway cMet->STAT CellularResponse Proliferation, Motility, Invasion RAS_MAPK->CellularResponse PI3K_Akt->CellularResponse STAT->CellularResponse

The c-Met signaling pathway.

Aurora_pathway AuroraA Aurora A Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation, Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis

Roles of Aurora kinases in mitosis.

ULK1_2_pathway NutrientDeprivation Nutrient Deprivation AMPK AMPK NutrientDeprivation->AMPK activates mTORC1 mTORC1 NutrientDeprivation->mTORC1 inhibits ULK1_2 ULK1/2 Complex AMPK->ULK1_2 activates mTORC1->ULK1_2 inhibits AutophagyMachinery Downstream Autophagy Machinery ULK1_2->AutophagyMachinery Autophagosome Autophagosome Formation AutophagyMachinery->Autophagosome

The ULK1/2 signaling pathway in autophagy.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 7-Azaindoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the kinase hinge region.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted 7-azaindoles, focusing on their efficacy as inhibitors of various protein kinases. The strategic placement of different substituents at the 3-position of the 7-azaindole core can significantly modulate potency, selectivity, and pharmacokinetic properties.[6]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro activities of a selection of 3-substituted 7-azaindole derivatives against different kinase targets. This data highlights how modifications at the 3-position influence inhibitory potency.

Compound ID3-SubstituentTarget KinaseIC50 (nM)Reference
B13 PyridinePI3Kγ0.5[7]
B14 PyridinePI3Kγ-[7]
C1 Fluorinated BenzenesulfonamidePI3Kγ-[7]
C2 Fluorinated BenzenesulfonamidePI3Kγ-[7]
37 Substituted PhenylROCKPotent[8]
4a 3,6-dihydropyridin-1-ylErk56.23 µg/mL[9]
5j Substituted piperidineErk54.56 µg/mL[9]
59 Diarylc-Met40[2][10]
61 Diarylc-Met130[2][10]
8g BenzocycloalkanoneCDK9/CyclinT & HaspinDual Inhibitor[11]
8h BenzocycloalkanoneCDK9/CyclinT & HaspinDual Inhibitor[11]
8l BenzocycloalkanoneHaspin14[11]

Note: A lower IC50 value indicates higher potency. Some values from the literature are qualitative ("Potent") or in different units (µg/mL) as reported in the source.

Structure-Activity Relationship Insights

The data reveals several key trends for substitutions at the 3-position of the 7-azaindole core:

  • Aromatic and Heteroaromatic Groups: The introduction of aromatic and heteroaromatic rings at the 3-position is a common strategy that often leads to potent kinase inhibitors. For instance, the replacement of a phenyl group with a pyridine group at this position in a series of PI3Kγ inhibitors resulted in a significant increase in potency, with compound B13 exhibiting an exceptionally low IC50 of 0.5 nM.[7]

  • Substituted Phenyl Rings: Further modification of a phenyl ring at the 3-position can fine-tune activity. In the development of ROCK inhibitors, appropriate substitution on the phenyl ring of 3-phenyl-7-azaindole led to compounds with excellent inhibitory potency and high selectivity.[8]

  • Complex Cyclic Systems: More complex cyclic substituents, such as the benzocycloalkanone motifs, have yielded potent and even dual inhibitors of kinases like CDK9/CyclinT and Haspin.[11] Compound 8l from this series was identified as a highly potent Haspin inhibitor with an IC50 of 14 nM.[11]

  • Piperidine and Tetrahydropyridine Moieties: For Erk5 inhibitors, the presence of a double bond in the piperidine ring and the nitrogen at the 7-position of the azaindole were found to be crucial for anti-proliferative activity.[9]

Experimental Protocols

A detailed, standardized protocol for assessing the inhibitory activity of these compounds is crucial for accurate comparison. Below is a representative methodology for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (General)

  • Reagents and Materials:

    • Recombinant human kinase enzyme of interest.

    • Specific peptide substrate for the kinase.

    • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-radiolabeled for detection methods like fluorescence resonance energy transfer (FRET).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (3-substituted 7-azaindoles) dissolved in DMSO.

    • Kinase inhibitor of known potency as a positive control.

    • 96-well or 384-well assay plates.

    • Detection reagents (e.g., scintillation fluid, antibodies for ELISA-based methods, or specific FRET pairs).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO, and then dilute further in the assay buffer.

    • Add a defined amount of the kinase enzyme to each well of the assay plate.

    • Add the diluted test compounds or controls to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA solution).

    • Quantify the amount of phosphorylated substrate. The method of quantification will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, fluorescence measurement for FRET).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the SAR Workflow

The following diagram illustrates the typical workflow in a structure-activity relationship study, from initial design to the identification of lead compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization start Scaffold Selection (7-Azaindole Core) design Design of 3-Substituted Analogs start->design synthesis Chemical Synthesis design->synthesis screening In Vitro Screening (Kinase Assays) synthesis->screening sar SAR Analysis screening->sar sar->design Iterative Design adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo lead Lead Compound in_vivo->lead

Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.

This guide provides a snapshot of the extensive research into 3-substituted 7-azaindoles. The versatility of the 7-azaindole scaffold, combined with the diverse chemical space accessible at the 3-position, continues to make it a highly attractive starting point for the development of novel and potent kinase inhibitors for various therapeutic applications.

References

Off-Target Effects of 7-Azaindole Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. While these inhibitors can exhibit high potency for their intended targets, off-target activity is a common challenge, leading to unforeseen side effects and impacting the overall therapeutic window. This guide provides a comparative analysis of the off-target effects of selected 7-azaindole based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of more selective therapeutic agents.

Data Presentation: Comparative Selectivity of 7-Azaindole Based Kinase Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of representative 7-azaindole based kinase inhibitors against their primary targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their selectivity profiles.

Table 1: Selectivity Profile of a 7-Azaindole Based PI3Kγ Inhibitor

Kinase IsoformIC50 (nM)
PI3Kγ (Primary Target) 7
PI3Kα>300-fold selectivity vs PI3Kγ
PI3Kβ>300-fold selectivity vs PI3Kγ
PI3Kδ>300-fold selectivity vs PI3Kγ
Data derived from a study on potent and selective 7-azaindole isoindolinone-based PI3Kγ inhibitors. The high selectivity against other Class I PI3K isoforms is a key feature of this series.[1]

Table 2: Selectivity Profile of GSK1070916, a 7-Azaindole Based Aurora Kinase Inhibitor

Kinase TargetIC50 (nM)
Aurora B (Primary Target) 0.38
Aurora C (Primary Target) 1.5
Aurora A>250-fold selectivity vs Aurora B
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases.[2]

Table 3: Off-Target Profile of Sunitinib, a Multi-Targeted Kinase Inhibitor with a Structure Amenable to 7-Azaindole Scaffolding

Kinase TargetIC50 (nM)
VEGFR1, 2, 3 (Primary Targets) <10
PDGFRα, β (Primary Targets) <10
c-KIT<10
FLT3<10
RET<10
AMPK (Off-Target) Direct Inhibition
Sunitinib, while not a pure 7-azaindole, is a relevant example due to its multi-targeted nature and cardiovascular off-target effects mediated by kinases like AMPK.[3][4][5][6]

Experimental Protocols

Understanding the methodologies used to generate selectivity data is crucial for interpreting the results and designing further experiments. Below are detailed protocols for common kinase profiling assays.

Protocol 1: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (7-azaindole inhibitors)

  • ATP

  • Kinase reaction buffer

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add the test compound at various concentrations to the reaction mixture in the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase.

Materials:

  • LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum inhibitor)

  • Kinase of interest (tagged, e.g., with His or GST)

  • Test compounds (7-azaindole inhibitors)

  • Assay buffer

  • 384-well black assay plates

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound dilutions.

  • Reagent Addition:

    • Add a pre-mixed solution of the tagged kinase and the Europium-labeled anti-tag antibody to each well.

    • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • TR-FRET Measurement:

    • Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at 615 nm for Europium and 665 nm for Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound.

    • Determine the IC50 value by plotting the FRET ratio against the compound concentration and fitting to a dose-response curve.

Protocol 3: Mass Spectrometry-Based Kinome Profiling

This method provides a broad, unbiased assessment of a compound's interaction with a large number of kinases in a cellular context.

Materials:

  • Cells or tissue of interest

  • Test compound (7-azaindole inhibitor)

  • Lysis buffer

  • Affinity matrix with immobilized broad-spectrum kinase inhibitors (kinobeads)

  • Wash buffers

  • Elution buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound or vehicle control.

    • Lyse the cells and quantify the protein concentration.

  • Kinase Enrichment:

    • Incubate the cell lysate with the kinobeads to capture ATP-binding proteins (kinases).

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis:

    • Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. A significant decrease in the abundance of a kinase in the compound-treated sample indicates that the compound is binding to that kinase and preventing its capture by the kinobeads.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by off-target interactions of 7-azaindole based kinase inhibitors and the experimental workflow for their identification.

Off_Target_Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Consequence Functional Consequence Compound 7-Azaindole Kinase Inhibitor KinomeScan Kinome-wide Profiling (e.g., KinomeScan®, MIB-MS) Compound->KinomeScan Screening OffTarget Potential Off-Target Kinase(s) KinomeScan->OffTarget Identification BiochemicalAssay Biochemical Assays (e.g., ADP-Glo™, LanthaScreen®) OffTarget->BiochemicalAssay Confirmation of Direct Binding/Inhibition CellularAssay Cell-Based Assays (e.g., Western Blot for Downstream Substrate Phosphorylation) OffTarget->CellularAssay Confirmation of In-Cell Activity Phenotype Cellular Phenotype / Toxicity BiochemicalAssay->Phenotype Leads to CellularAssay->Phenotype Leads to Sunitinib_Cardiotoxicity_Pathway cluster_Sunitinib Sunitinib Action cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects in Cardiomyocytes Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits AMPK AMPK Sunitinib->AMPK Inhibits Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis MitochondrialFunction ↓ Mitochondrial Function AMPK->MitochondrialFunction Regulates EnergyHomeostasis ↓ Cellular Energy Homeostasis MitochondrialFunction->EnergyHomeostasis Maintains Cardiotoxicity Cardiotoxicity EnergyHomeostasis->Cardiotoxicity Disruption leads to PI3K_AKT_mTOR_Pathway cluster_Upstream Upstream Signaling cluster_PI3K PI3K Signaling cluster_Downstream Downstream Effectors cluster_Inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Azaindole_PI3Ki 7-Azaindole PI3K Inhibitor Azaindole_PI3Ki->PI3K Inhibits

References

A Comparative Analysis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole Derivatives and Vemurafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Vemurafenib, a potent inhibitor of the BRAF V600E mutation, stands as a benchmark in melanoma therapy. This guide provides a comparative overview of the biochemical and cellular activities of Vemurafenib against the emerging class of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole derivatives, which are being explored for their therapeutic potential. While direct comparative studies are limited, this document consolidates available data to offer insights for researchers and drug development professionals.

Vemurafenib: A Profile of a Targeted BRAF Inhibitor

Vemurafenib is an FDA-approved oral medication for the treatment of late-stage melanoma.[1] Its primary mechanism of action is the selective inhibition of the mutated BRAF V600E kinase, a key driver in a significant portion of melanomas.[2] This inhibition blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, thereby impeding tumor cell proliferation and survival.[3]

Quantitative Activity of Vemurafenib

The inhibitory activity of Vemurafenib has been extensively characterized against various kinases and cancer cell lines.

Target EnzymeIC50 (nM)Reference
BRAF V600E31[4]
BRAF (wild-type)100[4]
CRAF48[4]
ACK118[4]
KHS1-[4]
SRMS-[4]
Cell LineCancer TypeBRAF StatusIC50 (µM)Reference
A375MelanomaV600E0.02 - 1[4]
Colo829MelanomaV600E0.02 - 1[4]
MALME-3MMelanomaV600E0.02 - 1[4]
SK-MEL-28MelanomaV600E0.02 - 1[4]
HT29Colorectal CancerV600E0.025 - 0.35[5]
Colo205Colorectal CancerV600E0.025 - 0.35[5]
RKOColorectal CancerV600E4.57[5]

1-Boc-3-[(dimethylamino)methyl]-7-azaindole Derivatives: An Emerging Scaffold in Kinase Inhibition

The 7-azaindole core is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[6] The specific derivative, 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, has been identified as a compound with potential anticancer properties, likely acting through kinase inhibition.[7] However, detailed public data on the specific kinase targets and inhibitory concentrations for this particular derivative and its direct analogues are not yet available.

To provide context on the potential of this scaffold, the following table summarizes the activity of other 7-azaindole derivatives against various kinase targets. It is crucial to note that these are not direct derivatives of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole but illustrate the therapeutic promise of the broader 7-azaindole chemical class.

7-Azaindole Derivative ClassTarget KinaseIC50Reference
Benzocycloalkanone-bearingHaspin14 nM (for compound 8l)[8]
Benzocycloalkanone-bearingCDK9/CyclinTMicromolar to nanomolar range[8]
N-substitutedPan-PIM kinasesNot specified[9]
Isoindolinone-basedPI3KγNot specified

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are typically performed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. A common method involves the use of a fluorescence-based assay.

Workflow:

  • Reagent Preparation: The kinase, its specific substrate peptide, and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (e.g., Vemurafenib or a 7-azaindole derivative) is serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using a specific antibody and a fluorescent probe.

  • Data Analysis: The fluorescence intensity is measured, and the percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

vemurafenib_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_mut BRAF V600E RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_mut

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase in the MAPK pathway.

experimental_workflow start Start kinase_assay Biochemical Kinase Assay start->kinase_assay cell_culture Cancer Cell Culture start->cell_culture ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem cell_assay Cell Proliferation Assay (e.g., MTT) cell_culture->cell_assay ic50_cell Determine Cellular IC50 cell_assay->ic50_cell compare Compare Activity ic50_biochem->compare ic50_cell->compare end End compare->end

Caption: General workflow for evaluating kinase inhibitor activity.

References

A Comparative Analysis of Novel 7-Azaindole Inhibitors: In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of potent and selective 7-azaindole based inhibitors is demonstrating significant promise in preclinical studies, offering potential therapeutic avenues for a range of diseases, particularly cancer. These compounds, characterized by their 7-azaindole scaffold, have shown remarkable efficacy in both laboratory assays and animal models, targeting key cellular pathways with high precision. This guide provides a comparative overview of recently developed 7-azaindole inhibitors, presenting their in vitro and in vivo performance based on available experimental data.

The 7-azaindole core is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3][4][5][6][7] Its unique chemical properties allow for the formation of multiple hydrogen bonds with the hinge region of protein kinases, mimicking the binding of ATP and leading to potent inhibition.[1][2][4] This has led to the successful development of FDA-approved drugs such as the BRAF inhibitor vemurafenib.[1][2][4] Building on this success, researchers have developed novel derivatives targeting a variety of kinases and other proteins involved in disease progression.

This guide will focus on a selection of these novel inhibitors, detailing their inhibitory activities against specific molecular targets, their effects on cancer cell lines, and their therapeutic potential demonstrated in in vivo models.

In Vitro Performance: A Head-to-Head Comparison

The in vitro potency of novel 7-azaindole inhibitors has been evaluated across a range of cellular and biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds against their primary targets and various cancer cell lines.

Table 1: Biochemical Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
MR-2088 ULK1< 100--
Compound 30 FGFR4---
8l Haspin14--
8g CDK9/CyclinT---
8h CDK9/CyclinT---
7-AID DDX3---
B13 PI3Kγ0.5--
(S)-7 PI3Kγ35--
10 PI3Kγ50--
28 PI3Kγ (cellular)40--

Data extracted from multiple sources, direct comparison should be made with caution.

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)
MR-2088 H2030Non-Small Cell Lung Cancer-
Compound 30 HuH-7Hepatocellular Carcinoma-
Compound 30 MDA-MB-453Breast Cancer-
7-AID HeLaCervical Carcinoma16.96
7-AID MCF-7Breast Cancer14.12
7-AID MDA-MB-231Breast Cancer12.69

Note: IC50 values are highly dependent on experimental conditions and cell lines used.

In Vivo Efficacy: From the Bench to Preclinical Models

The therapeutic potential of these novel 7-azaindole inhibitors is further underscored by their performance in animal models of cancer. These studies provide crucial insights into the compounds' bioavailability, tolerability, and ability to suppress tumor growth in a living organism.

Table 3: In Vivo Antitumor Activity
Compound IDAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
Compound 30 HuH-7 Xenograft (Mouse)Hepatocellular Carcinoma-Significant
MR-2088 ---Ongoing

Detailed dosing and inhibition data were not always available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for assessing their anti-cancer activity.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 7-Azaindole PI3K Inhibitors (e.g., B13) Inhibitor->PI3K inhibit

Figure 1: Simplified PI3K/AKT Signaling Pathway

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) cell_viability Cell Viability Assay (e.g., MTT) biochemical_assay->cell_viability western_blot Western Blot Analysis cell_viability->western_blot animal_model Tumor Xenograft Animal Model western_blot->animal_model dosing Compound Administration animal_model->dosing tumor_measurement Tumor Growth Measurement dosing->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment start Novel 7-Azaindole Inhibitor Synthesis start->biochemical_assay

Figure 2: General Experimental Workflow

Detailed Experimental Protocols

A summary of the methodologies employed in the evaluation of these inhibitors is provided below. For complete and detailed protocols, please refer to the original research articles.

Biochemical Kinase Inhibition Assay

The inhibitory activity of the 7-azaindole compounds against their target kinases is typically determined using in vitro kinase assays. A common method involves the use of a radiometric assay or a fluorescence-based assay. For instance, in a radiometric assay, the kinase, substrate (e.g., a peptide or protein), and the inhibitor are incubated with radiolabeled ATP (e.g., [γ-33P]ATP). The incorporation of the radiolabeled phosphate into the substrate is then measured using a scintillation counter. The IC50 value is calculated by determining the concentration of the inhibitor that results in a 50% reduction in kinase activity compared to a control without the inhibitor.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the 7-azaindole derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cancer cells are seeded in 96-well plates and treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined as the drug concentration that inhibits cell growth by 50%.[8]

Western Blot Analysis

To investigate the mechanism of action at the cellular level, western blotting is employed to measure the levels of specific proteins and their phosphorylation status. Cancer cells are treated with the 7-azaindole inhibitor for a defined time. Subsequently, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific to the target protein (e.g., phosphorylated AKT, total AKT) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

The in vivo anti-tumor efficacy of the novel 7-azaindole inhibitors is often evaluated using tumor xenograft models in immunocompromised mice (e.g., nude or SCID mice).[9] Human cancer cells (e.g., HuH-7) are subcutaneously injected into the flanks of the mice.[9] Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the vehicle control group.

Conclusion

The 7-azaindole scaffold continues to be a highly valuable starting point for the development of potent and selective inhibitors targeting a range of disease-relevant proteins. The novel compounds highlighted in this guide demonstrate significant promise with strong in vitro activity translating to in vivo efficacy in some cases. While direct cross-study comparisons are challenging due to variations in experimental conditions, the collective data underscores the therapeutic potential of this chemical class. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of these promising new agents in the treatment of cancer and other diseases.

References

Selectivity Profile of 7-Azaindole Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2] Its ability to mimic the adenine hinge-binding motif of ATP allows it to form crucial hydrogen bonds within the kinase ATP-binding site, making it a versatile starting point for developing targeted therapies.[3][4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer.[1] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.

This guide provides an objective comparison of the selectivity profiles of several prominent 7-azaindole-based kinase inhibitors, supported by experimental data. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to toxicity and diminish therapeutic efficacy.

Mechanism of Action: Hinge-Binding and ATP Competition

The majority of 7-azaindole-based kinase inhibitors function as ATP competitors.[3][5][6] The 7-azaindole core acts as an excellent "hinge-binding motif." The pyridine N7 atom serves as a hydrogen bond acceptor, while the pyrrole N1-H acts as a hydrogen bond donor.[4] This arrangement allows for the formation of two key hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-terminal lobes of the kinase domain.[3][6] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that contribute to disease progression.

The binding mode of the 7-azaindole moiety can be classified into three main types: "normal," "flipped" (rotated 180 degrees), and "non-hinge," providing structural diversity for inhibitor design.[4][6] The substituents attached to the 7-azaindole core are crucial for determining the inhibitor's potency and, critically, its selectivity for the target kinase over the hundreds of other kinases in the human kinome.

Comparative Selectivity of 7-Azaindole Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of several 7-azaindole-based compounds against their primary targets and a selection of other kinases. Lower IC50 values indicate greater potency. This data provides a snapshot of their relative selectivity.

InhibitorPrimary Target(s)IC50 (nM) - Primary TargetSelected Off-Target KinasesIC50 (nM) - Off-Targets
Vemurafenib (PLX4032) B-RafV600E13 - 31[7]B-Raf (wild-type)100 - 160[7]
c-Raf6.7 - 48[7]SRMS18[7]
ACK119[6]
FGR63[6]
PLX4720 B-RafV600E13[2][8]B-Raf (wild-type)160[2][9]
BRK130[2]
CSK1,500[2]
SRC1,700[2]
FGFR1,900[2]
GSK1070916A Aurora B3.5[10]Aurora A1100[10]
Aurora C6.5[10]
Eganelisib (IPI-549) PI3Kγ16 (biochemical)[3][4]PI3Kα3200 (biochemical)[3]
1.6 (cellular)[3]PI3Kβ3500 (biochemical)[3]
PI3Kδ>8400 (biochemical)[3]

Note: IC50 values are dependent on specific assay conditions and can vary between studies. The data presented is a representative summary from published literature.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. Below is a detailed protocol for a common in vitro kinase assay used to measure inhibitor potency.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for quantifying the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common example of this method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 7-azaindole compound against a specific kinase.

Materials:

  • Purified, active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • 7-azaindole test compound and control inhibitors (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader with luminescence detection capabilities

  • 100% DMSO

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 7-azaindole inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 11-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically, typically at or below the Km for ATP.

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal (or percent inhibition relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Visualizing Experimental and Signaling Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate key concepts related to kinase inhibition.

cluster_0 Kinase Inhibitor Selectivity Profiling Workflow prep Compound Preparation (Serial Dilution in DMSO) plate Dispense Compounds & Kinase to Assay Plate prep->plate Test Compound Control Inhibitor DMSO Vehicle preinc Pre-incubation (Inhibitor-Kinase Binding) plate->preinc init Initiate Reaction (Add ATP/Substrate Mix) preinc->init react Kinase Reaction (e.g., 60 min at 30°C) init->react stop Stop Reaction & Deplete ATP react->stop detect Signal Generation (e.g., Luminescence) stop->detect read Read Plate detect->read analyze Data Analysis (IC50 Curve Fitting) read->analyze

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

ATP ATP Kinase Kinase (Active Site) ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Blocked Inhibition Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase Competes with ATP for binding

Caption: Mechanism of ATP-competitive kinase inhibition by 7-azaindole derivatives.

References

A Comparative Analysis of Synthetic Routes to Functionalized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere of indole have driven the development of a diverse array of synthetic methodologies for its construction and functionalization.[3][4] This guide provides a comparative analysis of key synthetic routes to functionalized 7-azaindoles, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

The synthesis of 7-azaindoles can be broadly categorized into two main approaches: the construction of the bicyclic ring system and the direct functionalization of a pre-formed 7-azaindole core. Advances in transition-metal catalysis have significantly impacted both strategies, offering efficient and versatile routes to a wide range of derivatives.[1]

I. Construction of the 7-Azaindole Core

The de novo synthesis of the 7-azaindole ring system often starts from appropriately substituted pyridine precursors, followed by the formation of the fused pyrrole ring.[3] Several classical and modern methods have been adapted and optimized for this purpose.

1. Transition-Metal-Catalyzed Cyclizations:

Palladium-, rhodium-, and copper-catalyzed reactions are at the forefront of modern 7-azaindole synthesis, enabling the construction of the pyrrole ring through various cross-coupling and annulation strategies.[3][5]

  • Sonogashira Coupling followed by Cyclization: This is a widely used method that involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole.[3][6] This approach offers good functional group tolerance.[6]

  • Heck Reaction: The intramolecular Heck reaction of enamines derived from 2-amino-3-halopyridines provides an effective route to 2-substituted 7-azaindoles.[3][6]

  • C-H Activation and Annulation: Rhodium(III)-catalyzed oxidative annulation of N-substituted 2-aminopyridines with internal alkynes represents a powerful, atom-economical approach that proceeds via a double C-H activation mechanism.[5][7]

2. Classical Named Reactions:

Several traditional indole syntheses have been successfully applied to the preparation of 7-azaindoles, although the electron-deficient nature of the pyridine ring can sometimes pose challenges.[8][9]

  • Fischer Indole Synthesis: While less common for 7-azaindoles due to the harsh acidic conditions often required, modifications of the Fischer indole synthesis using pyridylhydrazines can yield the desired products.[9]

  • Bartoli Synthesis: The Bartoli reaction, involving the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent, offers a route to 7-azaindoles, but its scope can be limited by the availability of starting materials.[9]

  • Chichibabin Cyclization: The LDA-mediated condensation of 2-fluoro-3-picoline with a nitrile, such as benzonitrile, provides a direct route to 2-substituted 7-azaindoles via a Chichibabin-type cyclization.[10]

II. Direct Functionalization of the 7-Azaindole Core

For accessing derivatives from commercially available or readily synthesized 7-azaindole, direct functionalization is a highly attractive strategy. C-H activation has emerged as a particularly powerful tool in this context.[1][11]

1. C-H Functionalization:

Transition-metal-catalyzed C-H functionalization allows for the direct introduction of various substituents onto the 7-azaindole nucleus, often with high regioselectivity.[1][12]

  • Palladium-Catalyzed C-H Arylation: Direct arylation at the C3 position of 7-azaindole can be achieved using palladium catalysts with various aryl halides.[12]

  • Rhodium-Catalyzed C-H Activation: Rhodium catalysts have been employed for the ortho-allylation of N-aryl-7-azaindoles and for cross-dehydrogenative couplings.[13]

2. Electrophilic and Nucleophilic Substitutions:

The inherent reactivity of the 7-azaindole ring also allows for functionalization through classical electrophilic and nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The pyrrole ring of 7-azaindole is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation proceed at this position.[14]

  • Nucleophilic Substitution: Nucleophilic substitution reactions are also possible, particularly on halogenated 7-azaindole derivatives. For example, the displacement of a halogen at the C6 position is a key step in the synthesis of various bioactive molecules.[15]

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for selected synthetic routes to functionalized 7-azaindoles, providing a basis for comparison.

Route Starting Materials Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
Sonogashira Coupling/Cyclization 2-Amino-3-iodopyridine, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF60885[6]
Intramolecular Heck Reaction N-(2-Amino-3-pyridyl)enaminePd(OAc)₂, P(o-tol)₃, Et₃NDMF1001278[6]
Rh(III)-Catalyzed C-H Annulation N-Phenyl-2-aminopyridine, Diphenylacetylene[Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂DCE802492[7]
Chichibabin Cyclization 2-Fluoro-3-picoline, BenzonitrileLDATHF-40282[10]
Palladium-Catalyzed C3-Arylation 7-Azaindole, 4-BromotoluenePd(OAc)₂, P(o-tol)₃, K₂CO₃DMA1202475[12]
Vilsmeier-Haack C3-Formylation 7-AzaindolePOCl₃, DMFDichloromethaneRT390[14]

Experimental Protocols

1. General Procedure for Sonogashira Coupling followed by Cyclization:

To a solution of 2-amino-3-iodopyridine (1.0 mmol) in DMF (5 mL) are added phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (3.0 mmol). The mixture is stirred at 60 °C for 8 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent and treated with a base (e.g., t-BuOK) to effect cyclization, typically by heating. The product is purified by column chromatography.[6]

2. General Procedure for Rh(III)-Catalyzed C-H Annulation:

A mixture of N-phenyl-2-aminopyridine (0.2 mmol), diphenylacetylene (0.24 mmol), [Cp*RhCl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and Cu(OAc)₂ (0.4 mmol) in DCE (1.0 mL) is stirred in a sealed tube at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired product.[7]

3. General Procedure for Palladium-Catalyzed C3-Arylation:

A mixture of 7-azaindole (0.5 mmol), 4-bromotoluene (0.6 mmol), Pd(OAc)₂ (0.025 mmol), P(o-tol)₃ (0.05 mmol), and K₂CO₃ (1.0 mmol) in DMA (2 mL) is heated at 120 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[12]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Sonogashira_Cyclization 2-Amino-3-halopyridine 2-Amino-3-halopyridine Sonogashira Coupling Sonogashira Coupling 2-Amino-3-halopyridine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 2-Amino-3-alkynylpyridine 2-Amino-3-alkynylpyridine Sonogashira Coupling->2-Amino-3-alkynylpyridine Pd/Cu catalyst Intramolecular Cyclization Intramolecular Cyclization 2-Amino-3-alkynylpyridine->Intramolecular Cyclization Base or Acid Functionalized 7-Azaindole Functionalized 7-Azaindole Intramolecular Cyclization->Functionalized 7-Azaindole

Caption: Sonogashira coupling followed by cyclization for 7-azaindole synthesis.

Rh_Catalyzed_Annulation N-Substituted-2-aminopyridine N-Substituted-2-aminopyridine C-H Activation C-H Activation N-Substituted-2-aminopyridine->C-H Activation [Rh(III)] Internal Alkyne Internal Alkyne Alkyne Insertion Alkyne Insertion Internal Alkyne->Alkyne Insertion Rhodacyclic Intermediate Rhodacyclic Intermediate C-H Activation->Rhodacyclic Intermediate Rhodacyclic Intermediate->Alkyne Insertion Reductive Elimination Reductive Elimination Alkyne Insertion->Reductive Elimination Functionalized 7-Azaindole Functionalized 7-Azaindole Reductive Elimination->Functionalized 7-Azaindole

Caption: Rh(III)-catalyzed C-H activation and annulation pathway.

Direct_CH_Functionalization 7-Azaindole Core 7-Azaindole Core C-H Activation C-H Activation 7-Azaindole Core->C-H Activation Transition Metal Catalyst Electrophilic Substitution Electrophilic Substitution 7-Azaindole Core->Electrophilic Substitution Electrophile C(x)-Functionalized 7-Azaindole C(x)-Functionalized 7-Azaindole C-H Activation->C(x)-Functionalized 7-Azaindole C3-Functionalized 7-Azaindole C3-Functionalized 7-Azaindole Electrophilic Substitution->C3-Functionalized 7-Azaindole

Caption: Direct functionalization of the 7-azaindole core.

References

Benchmarking Novel 7-Azaindole Compounds Against Established Neuroactive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neurodrug Discovery

The quest for novel therapeutics for neurodegenerative diseases has led to a burgeoning interest in the 7-azaindole scaffold. This versatile heterocyclic structure has demonstrated significant potential in modulating key signaling pathways implicated in neuronal survival and pathology. This guide provides a comprehensive comparison of new 7-azaindole-based kinase inhibitors against established neuroactive drugs, offering researchers a data-driven resource for evaluating these promising compounds. The focus is on inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and the tyrosine kinase Fyn, both of which are pivotal in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the in vitro potency and cellular activity of selected novel 7-azaindole compounds against established inhibitors for Fyn and GSK-3β.

Table 1: Comparison of Fyn Kinase Inhibitors

CompoundTypeTarget(s)IC50 (nM)Cell-Based AssayReference
Compound 39 New 7-AzaindoleFyn (selective)390Not Reported[1]
Compound 28 New 7-AzaindoleFyn, GSK-3β (dual)710 (Fyn)Neuroprotective effects observed[1]
Saracatinib (AZD0530) Known DrugSrc Family Kinases (including Fyn)2.7 (Fyn)Reduces Aβ-induced synaptic dysfunction[2]

Table 2: Comparison of GSK-3β Kinase Inhibitors

CompoundTypeTarget(s)IC50 (nM)Cell-Based AssayReference
Compound 40 New 7-AzaindoleGSK-3β (selective)20Not Reported[1]
Compound 28 New 7-AzaindoleGSK-3β, Fyn (dual)38 (GSK-3β)Neuroprotective effects observed[1]
Tideglusib Known DrugGSK-3β (non-ATP competitive)~600Reduces tau phosphorylation in cellular models[3]
ING-135 Known DrugGSK-3βNot ReportedReduces tau pathology in hTau/PS1 mice[4]
SB216763 Known Research CompoundGSK-3β34Reduces Aβ-induced neurotoxicity[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human Fyn or GSK-3β)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • Kinase buffer (e.g., HEPES, MgCl2, EGTA, and a surfactant)

  • Test compounds (e.g., 7-azaindole derivatives) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase enzyme and the fluorescein-labeled substrate in kinase buffer.

  • Incubation: Add the diluted compounds to the assay plate, followed by the kinase/substrate mixture. Allow the compounds to pre-incubate with the enzyme for a specified time (e.g., 20-30 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect phosphorylation by adding the Tb-anti-pSubstrate antibody.

  • Signal Reading: After an incubation period with the antibody, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value using a suitable software.

Neuroprotection Assay in Primary Neuronal Cultures

This protocol describes a method to assess the neuroprotective effects of compounds against a neurotoxic insult, such as glutamate-induced excitotoxicity.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO)

  • Neurotoxic agent (e.g., Glutamate)

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Plating: Plate primary neurons on poly-D-lysine coated plates at a suitable density.

  • Cell Culture: Culture the neurons for a sufficient period to allow for maturation (e.g., 7-10 days in vitro).

  • Compound Treatment: Pre-treat the neurons with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the neurons to a neurotoxic concentration of glutamate for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Following the neurotoxic insult, measure cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Quantify the results and express them as a percentage of the vehicle-treated control. Determine the concentration at which the compound provides significant neuroprotection.[6][7]

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (hTau/PS1 Mice)

This protocol outlines a general procedure for evaluating the efficacy of a test compound in a transgenic mouse model of Alzheimer's disease that exhibits tau pathology.

Animal Model:

  • hTau/PS1 transgenic mice, which express human mutant tau and presenilin-1, leading to the development of age-dependent neurofibrillary tangles.[4]

Procedure:

  • Compound Administration: Administer the test compound (e.g., ING-135) or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) starting at a specific age (e.g., 3 months). The treatment should be continued for a defined period (e.g., 3 months).[4]

  • Behavioral Testing: At the end of the treatment period, subject the mice to a battery of behavioral tests to assess cognitive function. A commonly used test is the Morris water maze, which evaluates spatial learning and memory.[5]

  • Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue.

  • Histopathological Analysis: Process the brain tissue for immunohistochemistry to detect and quantify tau pathology (e.g., using antibodies against phosphorylated tau such as PHF1 and CP13). Also, assess markers for neuroinflammation, such as astrogliosis (GFAP) and microgliosis (Iba1).[4]

  • Biochemical Analysis: Homogenize brain tissue to measure levels of phosphorylated and total tau, as well as other relevant biomarkers, using techniques like Western blotting or ELISA.

  • Data Analysis: Analyze the behavioral, histopathological, and biochemical data to determine if the test compound significantly ameliorated the Alzheimer's-like pathology and cognitive deficits compared to the vehicle-treated group.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these neuroactive compounds.

G cluster_0 Neurodegenerative Stimuli cluster_1 Kinase Activation cluster_2 Downstream Pathological Events cluster_3 Therapeutic Intervention Amyloid-beta Oligomers Amyloid-beta Oligomers Fyn Fyn Amyloid-beta Oligomers->Fyn Activates Oxidative Stress Oxidative Stress GSK3b GSK3b Fyn->GSK3b Activates (Tyr216 Phosphorylation) Synaptic Dysfunction Synaptic Dysfunction Fyn->Synaptic Dysfunction Tau Hyperphosphorylation Tau Hyperphosphorylation GSK3b->Tau Hyperphosphorylation Neuronal Apoptosis Neuronal Apoptosis GSK3b->Neuronal Apoptosis 7-Azaindole Fyn Inhibitor 7-Azaindole Fyn Inhibitor 7-Azaindole Fyn Inhibitor->Fyn Inhibits 7-Azaindole GSK-3b Inhibitor 7-Azaindole GSK-3b Inhibitor 7-Azaindole GSK-3b Inhibitor->GSK3b Inhibits

Fyn and GSK-3β Signaling in Neurodegeneration.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Outcome Kinase Assay Kinase Assay Neuroprotection Assay Neuroprotection Assay Kinase Assay->Neuroprotection Assay Identifies potent compounds for AD Mouse Model AD Mouse Model Neuroprotection Assay->AD Mouse Model Leads to testing in Behavioral Testing Behavioral Testing AD Mouse Model->Behavioral Testing Histopathology Histopathology Behavioral Testing->Histopathology Lead Compound Identification Lead Compound Identification Histopathology->Lead Compound Identification

Drug Discovery Workflow for Neuroactive Compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

This document provides crucial safety protocols and logistical plans for the laboratory use of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Summary of Key Safety Information

Disclaimer: A complete Safety Data Sheet (SDS) for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole was not available at the time of this writing. The information presented here is compiled from supplier data and general safety principles for handling hazardous chemicals.

Based on available data, 1-Boc-3-[(dimethylamino)methyl]-7-azaindole is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Quantitative Data Summary

PropertyValueReference
Molecular Weight275.35 g/mol [Source 5]
Melting Point97-101 °C[Source 7]
AppearancePowder[Source 7]

Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed.[1]
Skin Irritation (Category 2)
alt text
WarningH315: Causes skin irritation.[1]
Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
alt text
WarningH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-Boc-3-[(dimethylamino)methyl]-7-azaindole:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.
Body Protection A laboratory coat, long pants, and closed-toe shoes.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Designate a specific area for handling the compound and clearly label it.[3][4]

  • Cover the work surface with absorbent, disposable bench paper.[5]

2. Weighing the Compound:

  • To minimize dust inhalation, tare a sealed container on the balance.[3][4]

  • Transfer the container to the fume hood.

  • Carefully add the powdered 1-Boc-3-[(dimethylamino)methyl]-7-azaindole to the container.

  • Seal the container before returning it to the balance for final weighing.[3][4]

  • Use anti-static tools if the powder is prone to dispersal.[2]

3. Dissolving and Reaction Setup:

  • All manipulations involving the opening of the container and dissolution of the powder must be performed inside a chemical fume hood.

  • Add solvents slowly to avoid splashing.

  • Keep the container closed whenever possible.[5]

4. Post-Handling:

  • Decontaminate all surfaces and equipment with an appropriate solvent.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with 1-Boc-3-[(dimethylamino)methyl]-7-azaindole (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, labeled hazardous waste container.[6]

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container for halogen-free organic waste.[7]

2. Container Management:

  • Waste containers must be kept closed except when adding waste.[8]

  • Do not fill waste containers beyond 90% capacity.[7]

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[8]

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

  • Never dispose of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole down the drain or in the regular trash.[6]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Spill Response

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Workflow and Logical Relationships

Safe_Handling_Workflow Safe Handling Workflow for 1-Boc-3-[(dimethylamino)methyl]-7-azaindole cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials and Label Waste Containers prep_workspace->prep_materials weigh Weigh Compound in a Closed Container prep_materials->weigh Proceed to Handling dissolve Dissolve and Perform Reaction in Fume Hood weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate After Experiment dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe Handling Workflow Diagram.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.